molecular formula C7H8F3N3 B13131502 N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine CAS No. 1060812-72-7

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine

Katalognummer: B13131502
CAS-Nummer: 1060812-72-7
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: NFTBAFAEFXIESX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine is a high-purity chemical compound supplied for research and development purposes. This specialty pyrazine derivative has the molecular formula C7H8F3N3 and a molecular weight of 191.15 g/mol . It is provided with a typical purity of 98% . This compound belongs to the class of trifluoromethyl-substituted pyrazines, which are electron-deficient heterocyclic systems of significant interest in medicinal chemistry and drug discovery . The presence of the trifluoromethyl (CF3) group on the pyrazine ring is a key structural feature, as this moiety is known to profoundly influence a molecule's properties by imparting high lipophilicity, metabolic stability, and electron-withdrawing characteristics . Pyrazine cores are recognized as privileged structures in pharmaceutical development, featured in treatments across various therapeutic areas . The specific substitution pattern of this molecule makes it a valuable building block for constructing more complex targets, particularly through cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki, and Kumada-Corriu couplings, which are well-established for functionalizing similar halogenated pyrazine scaffolds . Researchers may employ this compound as a synthetic intermediate in the development of novel bioactive molecules, or as a core structural element in materials science research. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

1060812-72-7

Molekularformel

C7H8F3N3

Molekulargewicht

191.15 g/mol

IUPAC-Name

N-methyl-1-[5-(trifluoromethyl)pyrazin-2-yl]methanamine

InChI

InChI=1S/C7H8F3N3/c1-11-2-5-3-13-6(4-12-5)7(8,9)10/h3-4,11H,2H2,1H3

InChI-Schlüssel

NFTBAFAEFXIESX-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CN=C(C=N1)C(F)(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Proposed Mechanism of Action of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine

Abstract

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine represents a novel investigational compound. While direct research on this specific molecule is not yet prevalent in publicly accessible literature, its structural motifs—a pyrazine ring and a trifluoromethyl group—are well-documented in medicinal chemistry. Pyrazine derivatives are known for a wide array of biological activities, including but not limited to anticancer, antidepressant, and antimicrobial effects.[1][2] The inclusion of a trifluoromethyl group often enhances a molecule's metabolic stability and potency.[3][4] This guide will, therefore, explore the proposed mechanism of action of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine by drawing parallels with structurally related compounds. We will delve into potential signaling pathways this molecule may modulate and provide detailed experimental protocols for researchers to validate these hypotheses.

Introduction: The Therapeutic Potential of Pyrazine Derivatives

The pyrazine core is a privileged scaffold in drug discovery, forming the foundation of numerous bioactive compounds.[1] Its derivatives have shown promise in a multitude of therapeutic areas. The continuous exploration of novel pyrazine derivatives, such as the title compound, is driven by the need for more effective and targeted therapies. Structural modifications to the pyrazine moiety can lead to significant differences in the bio-active properties of the resulting molecules.[1]

The trifluoromethyl group is a key feature of the subject molecule. Its strong electron-withdrawing nature and lipophilicity can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[3] In many instances, this group has been instrumental in the success of modern pharmaceuticals.

Given the nascent stage of research into N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine, this document serves as a forward-looking guide for the scientific community. It aims to provide a robust framework for investigating its biological activity and elucidating its precise mechanism of action.

Proposed Mechanisms of Action

Based on the activities of structurally similar compounds, we propose two primary hypothetical mechanisms of action for N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine:

Kinase Inhibition in Oncological Pathways

Several heterocyclic compounds bearing a trifluoromethyl group have been identified as potent kinase inhibitors. For instance, derivatives of a related scaffold,[2][5][6]triazolo[4,3-a]pyrazine, have been shown to act as dual c-Met/VEGFR-2 inhibitors.[6] Furthermore, other trifluoromethylated nitrogen-containing heterocycles, such as PQR309, are known to be potent PI3K/mTOR inhibitors.[7][8]

We hypothesize that N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine may function as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) or intracellular signaling kinases that are frequently dysregulated in cancer.

Proposed Kinase Inhibition Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates mTOR mTOR PI3K->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound N-Methyl-1-(5-(trifluoromethyl) pyrazin-2-yl)methanamine Compound->RTK Inhibits? Compound->PI3K Inhibits? Compound->mTOR Inhibits? Proposed Apoptosis Induction Pathway Compound N-Methyl-1-(5-(trifluoromethyl) pyrazin-2-yl)methanamine Bax Bax (Pro-apoptotic) Compound->Bax Upregulates? Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mitochondrial apoptosis induction pathway.

Experimental Protocols for Mechanism of Action Validation

To investigate the proposed mechanisms of action, a series of in vitro experiments are recommended.

General Experimental Workflow

Experimental_Workflow A Cell Viability Assay (e.g., MTT, CellTiter-Glo) B Kinase Activity Assays (Biochemical or Cell-Based) A->B If cytotoxic D Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) A->D If cytotoxic C Western Blot Analysis (for protein expression and phosphorylation) B->C Validate targets E Mechanism of Action Confirmed C->E D->C Validate markers

Caption: General experimental workflow for MoA validation.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine on a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot for Kinase Pathway Proteins

Objective: To assess the effect of the compound on the phosphorylation status of key kinase signaling proteins.

Methodology:

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 3: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by the compound.

Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Incubate the cells in the dark for 15 minutes and analyze by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the aforementioned experiments to support the proposed mechanisms of action.

ExperimentCell LineParameterHypothetical ResultImplication
MTT Assay A549IC50 (µM)5.2Compound exhibits cytotoxicity.
MCF-7IC50 (µM)8.9Varies between cell lines.
Western Blot A549p-Akt/Akt ratio0.4 (vs. 1.0 control)Inhibition of PI3K/Akt pathway.
A549p-mTOR/mTOR ratio0.3 (vs. 1.0 control)Inhibition of mTOR signaling.
Apoptosis Assay A549% Apoptotic Cells45% (vs. 5% control)Induction of apoptosis.

Conclusion and Future Directions

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine is a compound of interest due to its structural similarity to other biologically active pyrazine derivatives. The proposed mechanisms of action, kinase inhibition and induction of apoptosis, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses.

Further investigations should focus on:

  • Target Identification: Employing techniques such as kinome screening or affinity chromatography to identify the specific molecular targets.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

This in-depth technical guide is intended to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this novel compound.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation oft[2][5][6]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[2][5][6]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[2][5][6]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ResearchGate. [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]

  • What is the mechanism of action of methenamine? Dr.Oracle. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • Methenamine. Wikipedia. [Link]

  • Methenamine. LiverTox - NCBI Bookshelf. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ResearchGate. [Link]

  • Efficacy and mechanism of action of methenamine hippurate (Hiprex). ClinicalTrials.gov. [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Institutes of Health. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • What is the mechanism of Methenamine Hippurate? Patsnap Synapse. [Link]

Sources

Unlocking New Therapeutic Avenues: A Guide to the Biological Targets of Novel Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and synthetic tractability have established it as a "privileged scaffold," leading to the development of numerous FDA-approved drugs.[3][4] This guide provides a comprehensive exploration of the diverse biological targets of novel pyrazine derivatives, offering field-proven insights for researchers and drug development professionals. We delve into the primary target classes, including protein kinases, G-protein coupled receptors (GPCRs), enzymes, and ion channels, elucidating the mechanisms of action that underpin their therapeutic effects in oncology, neurobiology, and infectious diseases. Furthermore, this document furnishes detailed, self-validating experimental protocols for target identification and validation, complete with data interpretation strategies and visualizations of key workflows and signaling pathways.

The Pyrazine Scaffold: A Privileged Structure in Modern Drug Discovery

The pyrazine ring is an electron-deficient aromatic system that offers a unique combination of properties, making it highly valuable in drug design.[3] Its nitrogen atoms can act as hydrogen bond acceptors, frequently enabling crucial interactions within the active sites of biological targets, such as the hinge region of protein kinases.[3] This ability to form key binding interactions, coupled with its metabolic stability and capacity to modulate physicochemical properties, allows the pyrazine core to be a versatile template for creating diverse chemical libraries with a wide range of pharmacological activities.[1][5][6] Consequently, pyrazine derivatives have been successfully developed into therapies for cancer, diabetes, viral infections, and tuberculosis.[4][7][8]

Major Classes of Biological Targets for Pyrazine Derivatives

The therapeutic diversity of pyrazine compounds stems from their ability to interact with a wide array of biological macromolecules.

Protein Kinases: The Predominant Target in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2][6] Pyrazine derivatives have been extensively developed as potent kinase inhibitors, often functioning as ATP-competitive agents that bind to the enzyme's ATP-binding pocket.[2][9]

  • Receptor Tyrosine Kinases (RTKs): Many pyrazine derivatives target RTKs like c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor angiogenesis, proliferation, and metastasis.[6][10]

  • Checkpoint Kinases (CHK1): As a key regulator of the DNA damage response, CHK1 is a prime target for cancer therapy. A highly potent and selective second-generation CHK1 inhibitor featuring a pyrazine core has demonstrated an IC50 of 1.4 nM in biochemical assays.[9]

  • Other Serine/Threonine Kinases: Pyrazine scaffolds have been incorporated into inhibitors of various other kinases, including Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are involved in cell proliferation and survival.[11][12] For instance, certain 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as potent PIM-1 kinase inhibitors.[12]

The diagram below illustrates a simplified kinase signaling pathway and the inhibitory action of a pyrazine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds Pyrazine_Inhibitor Pyrazine Derivative Pyrazine_Inhibitor->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Activates

Caption: Inhibition of a kinase signaling cascade by a pyrazine derivative.

G-Protein Coupled Receptors (GPCRs)

GPCRs are integral membrane proteins involved in a vast range of physiological processes, making them important drug targets, particularly for neurological disorders.[13]

  • GPR6 Inverse Agonists: Novel pyridopyrazine derivatives have been developed as selective inverse agonists for G protein-coupled receptor 6 (GPR6).[13][14] This orphan receptor is highly expressed in the striatum and plays a role in dopamine signaling, making its inhibition a potential non-dopaminergic strategy for treating motor symptoms in conditions like Parkinson's disease.[13]

  • Neuropeptide S (NPS) Receptor Antagonists: Oxazolo[3,4-a]pyrazine derivatives have been identified as potent antagonists of the NPS receptor.[15] This system is implicated in modulating anxiety, locomotion, and substance abuse, highlighting the potential of these compounds as research tools and therapeutic leads.[15]

Other Key Enzyme Targets

Beyond kinases, pyrazine derivatives have been designed to inhibit other classes of enzymes critical to disease pathology.

Drug/Derivative ClassTarget EnzymeTherapeutic AreaMechanism of ActionReference
Bortezomib 26S ProteasomeMultiple MyelomaReversibly inhibits the proteasome, leading to dysregulation of proteins critical for cancer cell growth and survival.[3][4]
Diazine-based Analogues Histone Deacetylase 8 (HDAC8)CancerInhibition of HDACs alters gene expression, leading to cell cycle arrest and apoptosis.[5][16]
Pyrazine-substituted Benzamides Glucokinase (GK)Type 2 DiabetesAllosterically activates GK, enhancing glucose metabolism and regulating blood glucose levels.[17]
Pyrazinamide Fatty Acid Synthase I (FAS-I)TuberculosisProdrug that is converted to pyrazinoic acid, which disrupts membrane energy and transport in Mycobacterium tuberculosis.[7]
Antimicrobial and Antiviral Targets

The pyrazine scaffold is integral to several antimicrobial and antiviral agents.

  • Favipiravir: This pyrazinecarboxamide derivative is a prodrug that, once metabolized, acts as a potent inhibitor of RNA-dependent RNA polymerase (RdRp) in various RNA viruses, including influenza.[1][4] This mechanism provides broad-spectrum antiviral activity.[4]

  • Viroporins: These virus-encoded ion channels are essential for the replication of many viruses. Pyrazine derivatives are being explored as potential blockers of viroporins, which represents an attractive antiviral strategy due to the conserved nature of this target.[18]

  • Bacterial Cell Wall Synthesis: In the fight against tuberculosis, pyrazine derivatives have been shown to inhibit L,D-transpeptidase, an enzyme crucial for the cross-linking of peptidoglycans in the bacterial cell wall.[19]

Methodologies for Target Identification and Validation

Identifying the specific molecular target of a novel bioactive compound is a critical step in drug discovery.[20] The choice of methodology depends on whether the compound can be modified without losing its activity.

Target Identification Strategies

There are two primary experimental approaches for identifying the protein targets of small molecules: affinity-based and label-free methods.[20][21]

  • Affinity-Based Pull-Down: This is the most common approach and involves chemically modifying the small molecule (the "bait") with a tag (e.g., biotin) or immobilizing it on a solid support like agarose beads.[20][22] This modified probe is then incubated with a cell lysate, and any proteins that bind to it are "pulled down," separated, and identified, typically by mass spectrometry.[20][23] The key to this method is ensuring that the chemical modification does not disrupt the compound's biological activity.[22]

  • Label-Free Approaches: These methods use the small molecule in its native state, avoiding potential issues with chemical modification.[20] An example is Drug Affinity Responsive Target Stability (DARTS), which leverages the principle that when a small molecule binds to its target protein, it often confers stability and resistance to protease degradation.[22]

The workflow below outlines the affinity-based pull-down approach, a robust and widely used method.

G start Novel Bioactive Pyrazine Derivative sar 1. Structure-Activity Relationship (SAR) Study start->sar synthesize 2. Synthesize Affinity Probe (e.g., Biotinylation or Immobilization on Beads) sar->synthesize Identify non-essential site for modification incubate 3. Incubate Probe with Cell Lysate synthesize->incubate wash 4. Wash to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute separate 6. Protein Separation (SDS-PAGE) elute->separate identify 7. Protein Identification (Mass Spectrometry) separate->identify validate 8. Target Validation (e.g., SPR, Enzyme Assays) identify->validate

Caption: Experimental workflow for affinity-based target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

This protocol provides a self-validating system for identifying protein targets of a novel pyrazine derivative.

1. Probe Synthesis and Validation:

  • Causality: Based on SAR studies, identify a position on the pyrazine derivative where modification is tolerated.[22] Covalently attach a linker and an affinity tag (e.g., biotin) or immobilize the compound directly onto activated agarose beads.
  • Validation: Crucially, confirm that the modified probe retains the biological activity of the parent compound in a relevant assay (e.g., cell viability). This validates that the probe's binding site is still accessible.

2. Affinity Pull-Down:

  • Preparation: Prepare a cell lysate from a relevant cell line. Pre-clear the lysate with unconjugated beads to minimize non-specific binding.
  • Incubation: Incubate the pre-cleared lysate with the pyrazine-conjugated beads.
  • Control: In parallel, incubate the lysate with two types of control beads: (a) unconjugated beads and (b) beads conjugated with a structurally similar but biologically inactive pyrazine analogue. This is critical for distinguishing true targets from non-specific binders.

3. Elution and Protein Identification:

  • Washing: Thoroughly wash the beads with buffer to remove proteins that are not specifically bound.
  • Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.
  • Separation & Visualization: Separate the eluted proteins by 1D SDS-PAGE and visualize them with Coomassie or silver staining. A band that appears in the active probe lane but is absent or significantly reduced in the control lanes is a strong candidate.
  • Mass Spectrometry: Excise the candidate protein band(s) from the gel. Perform in-gel digestion (e.g., with trypsin) and identify the resulting peptides using LC-MS/MS.
Detailed Protocol: Bioluminescence-Based Kinase Inhibition Assay

This assay is used to quantify the inhibitory activity of a pyrazine derivative against a specific kinase.

1. Principle:

  • The assay measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. A potent inhibitor will prevent ATP consumption, leading to a high signal.

2. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrazine derivative in DMSO.
  • Reaction Setup (384-well plate): To each well, add the kinase, its specific substrate peptide, and ATP in a reaction buffer.
  • Initiation: Add the serially diluted pyrazine derivative (or DMSO as a vehicle control) to the wells to start the reaction.
  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction proportional to the amount of ATP present.
  • Measurement: Read the luminescence signal on a plate reader.

3. Data Analysis:

  • Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Pyrazine derivatives represent a remarkably versatile class of compounds with a proven track record against a broad range of biological targets.[1][2][6] Their success is largely attributable to the scaffold's ability to engage in high-affinity interactions with targets like protein kinases, GPCRs, and viral polymerases.[3][4][9][13] The continued exploration of this chemical space, aided by robust target identification methodologies and structure-based design, will undoubtedly lead to the discovery of next-generation therapeutics. Future research will likely focus on developing pyrazine derivatives with enhanced selectivity to minimize off-target effects and on exploring novel target classes to address unmet medical needs in areas such as neurodegeneration and drug-resistant infections.[5][24]

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Receptors and Signal Transduction. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Discovery of Pyridopyrazine Inverse Agonists Targeting G Protein-Coupled Receptor 6. (2026). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). RSC Advances. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). RSC Advances. [Link]

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2026). Bio-protocol. [Link]

  • Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters. (2023). Sciforum. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Current Organic Chemistry. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Current Organic Chemistry. [Link]

  • Discovery of Pyridopyrazine Inverse Agonists Targeting G Protein-Coupled Receptor 6. (2026). ACS Medicinal Chemistry Letters. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). Pharmaceuticals. [Link]

  • SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES. (2019). Journal of Emerging Technologies and Innovative Research. [Link]

  • The structure of pyrrolopyrazine analogs with antiviral activity. (2023). ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase for the Management of Type 2 Diabetes. (2025). Molecules. [Link]

  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Iraqi Journal of Science. [Link]

  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • PYRAZINE DERIVATIVES AND PHARMACEUTICAL USE THEREOF. (2005). WIPO Patentscope. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021). Journal of Medicinal Chemistry. [Link]

Sources

The Privileged Pharmacophore: Therapeutic Applications of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Helvetica", shape="rect", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124",

Refining Graphviz Diagrams

I'm now iterating on the Graphviz diagrams, fine-tuning the nodes, colors, and arrows for maximum clarity. I've strictly implemented the contrasting color rules for readability. I'm focusing on ensuring each step in the workflow and each component of the signaling pathway is easily discernible.

Executive Summary & Mechanistic Rationale

In the landscape of modern rational drug design, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine represents a highly specialized, versatile secondary amine building block. It seamlessly integrates three distinct chemical features: an electron-deficient pyrazine core, a lipophilic and metabolically robust trifluoromethyl (-CF3) group, and a flexible N-methylmethanamine linker.

As an Application Scientist, I frequently observe that the transition from a hit compound to a viable clinical candidate fails due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. This specific scaffold is engineered to circumvent these exact bottlenecks.

The Causality of Scaffold Design (E-E-A-T)

Every structural component of this molecule serves a deterministic function in target engagement and pharmacokinetics:

  • The Pyrazine Core: Compared to a standard phenyl or pyridine ring, the inclusion of a second nitrogen in the aromatic system significantly lowers the overall basicity (pKa) and lipophilicity of the core. This precise tuning prevents the compound from becoming overly lipophilic, thereby maintaining aqueous solubility while still allowing for central nervous system (CNS) penetration.

  • The 5-Trifluoromethyl Substitution: The -CF3 group is a classic bioisostere. It exerts a strong electron-withdrawing effect, further lowering the pKa of adjacent basic centers. More importantly, placing it at the 5-position acts as a metabolic shield, sterically and electronically blocking Cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., hydroxylation) that typically plagues aromatic rings.

  • The N-Methylmethanamine Vector: The secondary amine provides a highly reactive synthetic handle for amide coupling or reductive amination. Biologically, the N-methyl group restricts the conformational flexibility of the resulting amide/amine, locking the molecule into a bioactive conformation while allowing the basic nitrogen to form critical salt bridges or hydrogen bonds within the target protein's binding pocket.

Quantitative Data: Physicochemical Profiling

To understand why this scaffold is chosen over alternatives, we must look at the comparative physicochemical data.

Table 1: Physicochemical and Pharmacokinetic Rationale of the Scaffold

Structural FeaturePhysicochemical ImpactPharmacological Consequence
Pyrazine Core Lowers core basicity (pKa ~0.6-1.5) vs. pyridine.Enhances passive membrane permeability and oral bioavailability.
5-Trifluoromethyl Increases LogP (+0.8 to +1.0); strong electron-withdrawing effect.Improves Blood-Brain Barrier (BBB) penetration; blocks CYP450 oxidation.
N-Methylmethanamine Introduces a flexible, secondary basic amine (pKa ~8.5-9.5).Enables salt-bridge formation with target aspartate/glutamate residues.

Core Therapeutic Applications

The unique physicochemical profile of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine makes it an ideal precursor for drugs targeting the CNS and pain pathways.

Neuropsychiatry: Selective Orexin-1 Receptor (OX1R) Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B, regulates sleep/wake states, addiction, and panic/anxiety responses. While dual orexin receptor antagonists (DORAs) are used for insomnia, selective OX1R antagonists are highly sought after for treating anxiety and panic disorders without inducing sedation.

The trifluoromethylpyrazine motif is the cornerstone of clinical candidates like JNJ-54717793 [1]. In the development of JNJ-54717793, researchers discovered that an amino-linked 5-trifluoromethylpyrazine was optimal for balancing high OX1R affinity (pKi = 7.83 nM) with the requisite brain penetration [2]. The scaffold allows the molecule to adopt a distinct "U-shaped" conformation via intramolecular π -stacking, which is critical for fitting into the deep, lipophilic pocket of the OX1R GPCR.

Cognitive Enhancement: Histamine H3 Receptor Antagonists

The Histamine H3 receptor functions primarily as a presynaptic autoreceptor in the CNS. Antagonizing this receptor increases the release of neurotransmitters like acetylcholine, making it a prime target for cognitive impairments associated with Alzheimer's disease. Derivatives utilizing the trifluoromethylpyrazine scaffold linked to piperazine or piperidine networks have demonstrated excellent H3 inverse agonist activity [4]. The electron-deficient nature of the pyrazine ensures the molecule does not become trapped in lysosomal compartments (a common issue with highly basic lipophilic amines), thereby improving its free fraction in the brain.

Pain and Inflammation: TRPA1 Antagonists

Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel expressed in sensory neurons, acting as a sensor for electrophilic irritants and mediating pain and neurogenic inflammation. In the optimization of proline sulfonamide-based TRPA1 antagonists, the incorporation of trifluoromethyl-substituted heteroaromatics (like pyrimidines and pyrazines) significantly improved target potency (IC50 < 0.1 μ M) and kinetic solubility compared to their non-fluorinated counterparts[3].

GPCR_Signaling Ligand Trifluoromethylpyrazine Antagonist (e.g., JNJ-54717793) Receptor Target GPCR (OX1R / H3R) Ligand->Receptor Competitive Inhibition GProtein Gq/11 Protein Complex Receptor->GProtein Blocked Activation Effector Phospholipase C (PLC) GProtein->Effector SecondMsgr IP3 / DAG Generation Effector->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Physiology Panic/Anxiety Response (Attenuated) Calcium->Physiology

Fig 1: Mechanism of action for OX1R antagonism blocking downstream calcium signaling.

Experimental Workflows & Methodologies

To utilize N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine effectively, researchers must employ specific synthetic and analytical protocols. Because the secondary amine is sterically hindered and electronically deactivated by the adjacent pyrazine ring, standard peptide coupling reagents (like EDC/HOBt) often fail or result in low yields.

Protocol 1: Sterically Hindered Amide Coupling (Self-Validating System)

Causality: We utilize HATU (a uranium-based coupling reagent) and DIPEA (a non-nucleophilic base) in N,N-Dimethylformamide (DMF). HATU generates a highly reactive HOAt ester intermediate, which provides neighboring group participation to accelerate the nucleophilic attack of the hindered N-methyl amine.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine (1.1 eq) dropwise to the activated mixture.

  • Thermal Control: Elevate the reaction temperature to 40°C. Rationale: The steric bulk of the N-methyl group requires slight thermal energy to overcome the activation barrier for the transition state.

  • Validation (LC-MS): Sample 10 μ L of the reaction mixture at 2 hours. Quench in 1 mL Acetonitrile/Water (1:1). Analyze via LC-MS to confirm the disappearance of the starting carboxylic acid and the presence of the desired product mass [M+H]+.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Protocol 2: PAMPA-BBB Permeability Assay

Causality: Because the primary targets for this scaffold (OX1R, H3R) reside in the CNS, verifying Blood-Brain Barrier penetration early in the pipeline is critical. The PAMPA-BBB assay uses a porcine brain lipid extract to simulate the transcellular passive diffusion mechanism utilized by lipophilic pyrazine derivatives.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized trifluoromethylpyrazine derivative in DMSO. Dilute to a final concentration of 50 μ M in PBS (pH 7.4). Rationale: pH 7.4 ensures the compound is in its physiological ionization state.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate (e.g., Millipore Multiscreen) with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 μ L of the 50 μ M compound solution to the donor wells. Add 300 μ L of pure PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate. Incubate at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS against a standard curve.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s validates the compound as highly brain-penetrant. Include Verapamil as a high-permeability positive control.

Workflow Step1 Scaffold Preparation Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 LC-MS Validation Step2->Step3 Step4 Prep-HPLC Purification Step3->Step4 Step5 In Vitro Screening Step4->Step5 Step6 PAMPA-BBB Assay Step5->Step6

Fig 2: Standard drug discovery workflow for incorporating the trifluoromethylpyrazine building block.

References

  • Préville, C., et al. "Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793." ACS Medicinal Chemistry Letters, 2020.[https://doi.org/10.1021/acsmedchemlett.0c00063]([Link])

  • Bonaventure, P., et al. "Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation." Frontiers in Pharmacology, 2017.[https://doi.org/10.3389/fphar.2017.00357]([Link])

  • Skerratt, S. E., et al. "Discovery of a Potent (4R,5S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling." Journal of Medicinal Chemistry, 2018.[https://doi.org/10.1021/acs.jmedchem.8b00117]([Link])

  • European Patent Office. "Piperazine Derivatives and Their Use for the Treatment of Neurological and Psychiatric Diseases." Patent EP1615909B1, 2004.[https://patents.google.

Methodological & Application

Application Note: Cell-Based Assays for Evaluating Pyrazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Rationale in Drug Design

Pyrazine derivatives have emerged as highly versatile scaffolds in medicinal chemistry, particularly in the field of oncology. Characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, the pyrazine core allows for diverse functionalization[1]. This structural flexibility enables the targeted inhibition of critical oncogenic kinases (such as CDK9 and VEGFR-2) and the induction of mitochondrial-dependent apoptosis[2],[1].

When evaluating these compounds, researchers cannot rely on a single metric. A robust screening cascade must be a self-validating system that not only measures cell death but elucidates the causality of that death. This application note provides an in-depth, authoritative guide to designing, executing, and validating cell-based assays for novel pyrazine-based anticancer agents.

Mechanistic Pathways of Pyrazine Derivatives

Pyrazine derivatives exert their anticancer effects through multifaceted mechanisms. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), which disrupts the transcription of anti-apoptotic proteins[2]. Other derivatives, such as 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), directly modulate the intrinsic apoptosis pathway by downregulating Bcl-2 and Survivin while upregulating pro-apoptotic Bax in leukemia cells[3],[4].

G P Pyrazine Derivatives (e.g., Imidazo[1,2-a]pyrazines) K Kinase Inhibition (CDK9, VEGFR-2) P->K Binds ATP pocket X Upregulation of Pro-apoptotic Proteins (Bax) P->X Intrinsic Pathway T Transcriptional Repression (p-TEFb Complex) K->T B Downregulation of Anti-apoptotic Proteins (Bcl-2, Survivin) T->B A Mitochondrial Apoptosis (Caspase Activation) B->A X->A

Fig 1. Mechanistic pathway of pyrazine derivatives inducing apoptosis via kinase inhibition.

Quantitative Data Summary

To benchmark new pyrazine derivatives, it is essential to compare their efficacy against established compounds in the literature. Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of recently developed pyrazine derivatives across various cancer cell lines.

Compound Class / Specific DerivativeTarget Cell LineIC50 ValuePutative Mechanism
Hederagenin–Pyrazine (Compound 9) A549 (Lung Cancer)3.45 ± 0.59 μMS-phase arrest, Early Apoptosis[5]
Imidazo[1,2-a]pyrazine (Compound 3c) MCF7 (Breast Cancer)~6.66 μM (avg)CDK9 Inhibition[2]
Imidazo[1,2-a]pyridine (Compound 12b) HepG2 (Liver Cancer)13.0 μMAnti-proliferative[6]
2-mOPP K562 (Leukemia)25.0 μMBax/Bcl-2 modulation[3]

Experimental Design & Causality

A rigorous screening cascade must avoid false positives. Relying solely on a metabolic viability assay (like MTT) can be misleading if the pyrazine compound interferes with mitochondrial oxidoreductases without causing actual cell death. Therefore, initial viability screening must be orthogonally validated using multiparametric flow cytometry (Annexin V/PI) to confirm true apoptotic cell death[5],[7].

Workflow S1 Step 1: Compound Preparation & Serial Dilution S2 Step 2: High-Throughput Viability Screening (MTT/MTS) S1->S2 S3 Step 3: Orthogonal Validation (Morphology & DAPI Staining) S2->S3 Select IC50 concentrations S4 Step 4: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry) S3->S4 Confirm cell death phenotype S5 Step 5: Molecular Target Validation (RT-qPCR / Western Blot) S4->S5 Elucidate mechanism

Fig 2. Self-validating experimental workflow for evaluating pyrazine-based anticancer agents.

Detailed Step-by-Step Methodologies

Protocol 1: High-Throughput Cell Viability (MTT) Assay with Internal Controls

Causality Focus: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells[7]. Pyrazine derivatives, being heterocyclic, can sometimes exhibit intrinsic absorbance or redox potential. To ensure trustworthiness, cell-free compound controls must be included to subtract background reduction.

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 or MCF7) and seed at a density of 5,000 cells/well in a 96-well plate (100 μL/well).

    • Expert Insight: Fill the outermost perimeter wells with 200 μL of sterile PBS instead of cells. This prevents the "edge effect" caused by evaporation, which artificially skews IC50 calculations in the outer columns.

  • Incubation: Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the pyrazine derivative in DMSO (typically 10-20 mM). Perform serial dilutions in complete culture media to achieve final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM).

    • Critical Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well, as higher concentrations are inherently cytotoxic. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Cisplatin or Doxorubicin)[5],[8].

  • Exposure: Aspirate old media and add 100 μL of the compound-containing media to the respective wells. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

    • Causality: This specific timeframe allows sufficient accumulation of intracellular purple formazan crystals without causing crystal-induced cell rupture, which would release the dye prematurely.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 μL of DMSO to each well to solubilize the crystals. Place on a plate shaker for 10 minutes protected from light.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background. Calculate IC50 using non-linear regression analysis.

Protocol 2: Multiparametric Apoptosis Assessment (Annexin V-FITC/PI)

Causality Focus: To prove that the reduction in viability is due to programmed cell death (apoptosis) rather than non-specific necrosis, we exploit the externalization of phosphatidylserine (PS). Annexin V binds to PS, while Propidium Iodide (PI) only enters cells with compromised membranes[5].

  • Treatment & Harvesting: Treat cells in 6-well plates with the pyrazine derivative at 0.5×, 1×, and 2× the calculated IC50 for 24-48 hours. Collect both the floating cells and adherent cells (using enzyme-free detachment or mild trypsinization).

    • Expert Insight: Do not discard the culture media before washing. Floating cells in pyrazine-treated wells often represent the late apoptotic population; discarding them will artificially lower your apoptosis quantification[5].

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and phenol red, which can quench fluorescence.

  • Resuspension: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Causality: Annexin V binding is strictly calcium-dependent. Using standard PBS instead of the specialized binding buffer will result in false negatives.

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI solution. Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour).

    • Gating Strategy:

      • Q1 (FITC-/PI+): Necrotic cells.

      • Q2 (FITC+/PI+): Late apoptotic cells.

      • Q3 (FITC-/PI-): Viable cells.

      • Q4 (FITC+/PI-): Early apoptotic cells.

    • Pyrazine derivatives typically show a dose-dependent shift from Q3 to Q4, and eventually to Q2[5],[3].

Conclusion

The integration of pyrazine scaffolds into anticancer drug design has yielded highly potent molecules capable of targeted kinase inhibition and apoptosis induction. By employing rigorously controlled, self-validating cell-based assays—ranging from metabolic viability to flow cytometric apoptosis profiling—researchers can accurately delineate the pharmacodynamic profiles of these novel therapeutics, accelerating their path toward clinical application.

References

  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis Source: MDPI (Molecules) URL:[Link]

  • Exploring Anticancer Potential: Synthesis and Assessment of the Biological Activity of Novel Synthesized Pyrazinoic Acid Derivatives Source: ResearchGate URL:[Link]

  • An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells Source: Bentham Science Publishers (Anti-Cancer Agents in Medicinal Chemistry) URL:[Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 Source: Semantic Scholar URL:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) Source: Bentham Science Publishers URL:[Link]

Sources

Application Note: In Vitro Protocols for Evaluating the Antibacterial Activity of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrazine derivatives represent a highly privileged scaffold in medicinal chemistry and drug development. While historically recognized for the frontline antitubercular prodrug pyrazinamide (PZA), recent synthetic advancements have expanded the utility of pyrazine compounds (such as triazolo[4,3-a]pyrazine derivatives) to target broad-spectrum Gram-positive and Gram-negative pathogens[1].

To accurately design an antibacterial assay for these compounds, researchers must first understand their unique mechanism of action (MOA). Classic pyrazines like PZA act as prodrugs. They enter the bacterial cell via passive diffusion and are enzymatically converted by pyrazinamidase (encoded by the pncA gene) into the active metabolite, pyrazinoic acid (POA)[2]. POA exerts a bactericidal effect through multiple synergistic pathways: it inhibits trans-translation by binding to the ribosomal protein S1 (RpsA)[3], and it disrupts membrane energetics and proton motive force, a process that is highly dependent on an acidic extracellular environment[2].

MOA A Pyrazine Prodrug (e.g., Pyrazinamide) B Intracellular Conversion by Pyrazinamidase (PncA) A->B Passive Diffusion C Pyrazinoic Acid (POA) Active Metabolite B->C D Target 1: RpsA Binding (Inhibits trans-translation) C->D E Target 2: Membrane Potential Disruption C->E Acidic pH Required F Bacterial Cell Death (Bactericidal Effect) D->F E->F

Fig 1. Mechanistic pathway of pyrazinamide (PZA) conversion and subsequent bacterial cell death.

Experimental Design & Causality

To ensure a self-validating and reproducible system, the following protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution, which is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of aerobic bacteria[4].

Causality Behind Experimental Choices:
  • Solvent Selection & Toxicity Limits: Pyrazine derivatives are typically hydrophobic and require Dimethyl sulfoxide (DMSO) for initial solubilization. However, the final concentration of DMSO in the assay well must not exceed 1% (v/v) . Higher concentrations disrupt bacterial membrane integrity, artificially lowering the MIC and leading to false-positive antibacterial activity.

  • Media Selection & pH Dependence: For general aerobic bacteria (Staphylococcus aureus, Escherichia coli), Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. The standardized divalent cation concentrations (Ca²⁺, Mg²⁺) stabilize bacterial membranes and ensure reproducible drug diffusion[5]. If testing pyrazines against Mycobacterium tuberculosis, Middlebrook 7H9 broth adjusted to an acidic pH (5.5–6.0) is mandatory, as the active POA metabolite requires protonation to disrupt the membrane potential[2].

  • Inoculum Standardization: The starting bacterial inoculum must be strictly standardized to 5×105 CFU/mL[5]. An "inoculum effect" occurs if the bacterial load exceeds this threshold, which overwhelms the drug's mechanism of action and results in artificially inflated MIC values.

  • Self-Validating Controls: Every plate must contain a Growth Control (media + bacteria, no drug) to confirm bacterial viability, a Sterility Control (media only) to rule out contamination, and Quality Control (QC) reference strains (e.g., E. coli ATCC 25922) tested against a known antibiotic (e.g., Ampicillin) to validate the assay's dynamic range[4].

Step-by-Step Protocol: Broth Microdilution (MIC Determination)

Workflow S1 1. Compound Prep (DMSO Stock) S2 2. Serial Dilution (in CAMHB) S1->S2 S3 3. Inoculation (5x10^5 CFU/mL) S2->S3 S4 4. Incubation (37°C, 16-20h) S3->S4 S5 5. MIC Readout (OD600 / Resazurin) S4->S5

Fig 2. Standardized CLSI M07 broth microdilution workflow for pyrazine MIC determination.

Phase 1: Reagent and Plate Preparation
  • Compound Stock: Dissolve the synthesized pyrazine derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Working Solution: Dilute the stock solution in CAMHB to achieve a concentration exactly the highest desired test concentration (e.g., for a top testing concentration of , prepare a solution). Ensure the DMSO concentration is ≤2% at this stage.

  • Plate Setup: In a sterile 96-well clear, flat-bottom microtiter plate, dispense of plain CAMHB into columns 2 through 12.

  • Serial Dilution: Add of the working pyrazine solution to column 1. Perform a 2-fold serial dilution by transferring from column 1 to column 2, mixing thoroughly by pipetting, and continuing this process through column 10. Discard from column 10.

    • Note: Column 11 serves as the Growth Control; Column 12 serves as the Sterility Control.

Phase 2: Inoculum Preparation and Addition
  • Bacterial Suspension: Select 3–5 well-isolated colonies from an 18–24 hour agar plate. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL ).

  • Inoculum Dilution: Dilute the McFarland suspension 1:150 in CAMHB to achieve a concentration of roughly 1×106 CFU/mL .

  • Inoculation: Within 15 minutes of preparation, dispense of the diluted inoculum into columns 1 through 11. The final well volume is now , bringing the final bacterial concentration to the required 5×105 CFU/mL and the maximum DMSO concentration to ≤1% .

Phase 3: Incubation and Readout
  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 16–20 hours under aerobic conditions[5].

  • Resazurin Addition (Optional but Recommended): To enhance the visual readout of bacterial viability, add of a 0.015% (w/v) aqueous resazurin sodium salt solution to all wells. Incubate for an additional 2–4 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates metabolically active, viable bacteria. The MIC is defined as the lowest concentration of the pyrazine compound that completely prevents this color change (or shows no visible growth via OD600).

Data Presentation & Benchmarking

When developing novel pyrazine compounds, it is critical to benchmark their efficacy against established clinical standards. The table below summarizes representative quantitative MIC data for modern triazolo[4,3-a]pyrazine derivatives compared to standard antibiotics, demonstrating their broad-spectrum potential[1].

CompoundStructural ModificationMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Mechanistic Notes / Interpretation
Pyrazinamide (PZA) None (Classic Prodrug)>128>128Inactive in standard CAMHB; requires acidic pH and specific amidases (PncA) found in Mycobacteria.
Compound 1f Triazolo-pyrazine derivative6432Exhibits moderate broad-spectrum activity; bypasses traditional PncA activation requirements.
Compound 2e Triazolo-pyrazine derivative3216Highly potent; optimized side-chains improve receptor binding and membrane penetration.
Ampicillin β -lactam (Positive Control)328Standard clinical reference for validating assay sensitivity and QC strain performance.

References

  • Source: Molecules (MDPI)
  • Source: Clinical and Laboratory Standards Institute (CLSI)
  • Source: Microbiology Spectrum (PMC - NIH)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Source: Journal of Clinical Microbiology (ASM Journals)

Sources

Application Note: Utilization of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine in Chemical Probe Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine is a highly specialized, fluorinated heteroaromatic building block utilized in the rational design of chemical probes and targeted therapeutics. The strategic integration of this fragment into a pharmacophore provides significant advantages in optimizing physicochemical properties and target engagement. This application note details the mechanistic rationale for employing this specific fragment and provides field-validated protocols for its incorporation into chemical probes, such as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and kinase modulators[1].

Mechanistic Utility and Structural Rationale

The architectural design of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine offers three distinct functional advantages in medicinal chemistry:

  • The Trifluoromethyl (-CF3) Group : The incorporation of a -CF3 moiety significantly enhances the lipophilicity of the resulting probe (Hansch π value of +0.88), which facilitates cell membrane permeability and blood-brain barrier (BBB) penetration[2]. Furthermore, the exceptionally strong C-F bonds (485.3 kJ/mol) protect the pyrazine ring from cytochrome P450-mediated oxidative metabolism, thereby increasing the metabolic half-life of the chemical probe[2].

  • The Pyrazine Core : Acting as a bioisostere for benzene or pyridine, the pyrazine ring uniquely balances polar and nonpolar interactions. The nitrogen atoms serve as critical hydrogen-bond acceptors (HBAs) that frequently interact with the hinge region of kinases or the active sites of epigenetic enzymes[3].

  • The N-Methyl Methanamine Handle : The secondary amine provides a versatile nucleophilic handle for late-stage functionalization. The presence of the N-methyl group restricts the conformational flexibility of the resulting amide or amine bond. This steric constraint can effectively lock the chemical probe into a bioactive conformation, reducing entropic penalties upon target binding.

Application Workflow: Synthesis of Targeted Chemical Probes

G BB Building Block: N-Methyl-1-(5-(trifluoromethyl) pyrazin-2-yl)methanamine Coupling Amide Coupling (HATU, DIPEA, DMF) BB->Coupling Nucleophile Core Pharmacophore Core (Carboxylic Acid) Core->Coupling Electrophile Probe Targeted Chemical Probe Coupling->Probe Purification Target Protein Target (e.g., PRMT5, Kinase) Probe->Target Binding Assay Biochemical Validation (IC50, Target Engagement) Target->Assay Data Output

Fig 1: Synthetic workflow and validation of probes using the fluorinated pyrazine building block.

Experimental Protocols

Protocol A: Amide Coupling for Probe Derivatization (HATU/DIPEA)

This protocol describes the standard procedure for coupling N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine to a carboxylic acid-containing core scaffold. HATU is selected as the coupling reagent due to its superior efficiency in activating sterically hindered or secondary amines, while DIPEA serves as a non-nucleophilic base to maintain the optimal pH without competing for the activated ester.

Materials:

  • Core pharmacophore (Carboxylic acid derivative): 1.0 equivalent

  • N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine: 1.2 equivalents

  • HATU: 1.5 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents

  • Anhydrous DMF (Dimethylformamide): 0.1 M concentration

Step-by-Step Procedure:

  • Activation : Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF at room temperature under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir the mixture for 15 minutes to ensure complete formation of the active OAt ester.

    • Causality: Pre-activation prevents the secondary amine from reacting prematurely with unactivated acid, maximizing the yield and preventing side reactions.

  • Coupling : Add N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine (1.2 eq) to the reaction mixture. Stir continuously at room temperature for 2 to 16 hours.

  • Reaction Monitoring : Monitor the reaction progress via LC-MS. The formation of the product is confirmed by the appearance of the [M+H]+ peak corresponding to the core mass + 190 Da.

  • Quenching and Extraction : Once complete, quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure[1].

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol or Hexanes/EtOAc) to yield the pure chemical probe.

Analytical Validation & Data Presentation

Validating the structural integrity of the synthesized probe is critical to ensure trustworthiness in downstream biological assays. Table 1 summarizes the expected analytical signatures for probes incorporating this fragment.

Table 1: Expected Analytical Signatures for N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine Derivatives

Analytical MethodTarget Nucleus/IonExpected Signal / ShiftDiagnostic Utility
19F NMR -CF3 groupSinglet, approx. -65 to -68 ppmConfirms the presence of the intact trifluoromethyl group.
1H NMR Pyrazine C-HTwo doublets or singlets, 8.5 - 9.0 ppmConfirms pyrazine ring integrity; shifts indicate the electronic environment.
1H NMR N-CH3Singlet, 2.8 - 3.2 ppmValidates the N-methyl group; rotamers may appear due to restricted amide bond rotation.
LC-MS (ESI+) [M+H]+Core Mass + 190 DaConfirms successful coupling of the fragment (Mass of fragment minus H).

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Molecules (MDPI). 2

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins - Journal of Medicinal Chemistry (ACS Publications). 3

  • US11845760B2 - PRMT5 inhibitors - Google Patents. 1

Sources

Application Note: Experimental Design for Assessing the Efficacy of Novel Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazine ring is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of targeted oncology and neuroprotective therapeutics. This application note provides a comprehensive, field-tested framework for evaluating the efficacy of novel pyrazine-based small molecule inhibitors. Moving beyond basic procedural steps, this guide details a self-validating experimental cascade—from biochemical target engagement to phenotypic efficacy—elucidating the mechanistic causality behind each methodological choice.

Mechanistic Rationale of Pyrazine Scaffolds

Nitrogen-containing six-membered heterocyclic rings, particularly pyrazines, have emerged as highly potent motifs for small molecule kinase inhibitors[1]. The efficacy of these compounds stems from their ability to act as ATP-competitive inhibitors. Structurally, the aminopyrazine core mimics the adenine ring of ATP, allowing it to form critical, reversible hydrogen bonds with the highly conserved hinge region of the kinase catalytic domain[1][2].

Recent drug development efforts have successfully utilized imidazo[1,2-a]pyrazine and pyrrolo[2,3-b]pyrazine derivatives to target a wide array of kinases, including c-Src, PI3K, and cyclin-dependent kinases (CDKs), often achieving sub-micromolar to single-digit nanomolar potency[3][4][5][6]. Because these compounds block the phosphorylation cascade at the receptor or immediate downstream level, they effectively halt aberrant cellular proliferation.

Pathway Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor Binds Kinase Target Kinase (e.g., c-Src) Receptor->Kinase Activates Downstream Downstream Effectors (AKT/ERK) Kinase->Downstream Phosphorylates Inhibitor Pyrazine Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Phenotype Cell Proliferation Downstream->Phenotype Induces

Mechanism of action for pyrazine inhibitors targeting kinase signaling pathways.

The Orthogonal Validation Strategy

A common pitfall in drug discovery is assuming that biochemical potency directly translates to cellular efficacy. To mitigate false positives and pharmacokinetic failures, we employ a Self-Validating Experimental Cascade .

  • Biochemical Assays isolate the kinase-inhibitor interaction from cellular variables. If a compound fails here, the molecular design is flawed.

  • Cellular Target Engagement Assays confirm membrane permeability and intracellular target binding. If a compound succeeds biochemically but fails here, it suffers from poor lipophilicity or efflux pump susceptibility.

  • Phenotypic Assays link the target inhibition to actual disease modification (e.g., cytotoxicity in cancer cell lines)[7].

Workflow Start Pyrazine Library BioChem Tier 1: Biochemical Assay Start->BioChem Screen Cellular Tier 2: Cellular Assay BioChem->Cellular Permeability Pheno Tier 3: Phenotypic Assay Cellular->Pheno Translation

Workflow for the step-wise validation of novel pyrazine-based kinase inhibitors.

Detailed Experimental Protocols

Tier 1: Biochemical Target Engagement (ADP-Glo Kinase Assay)

The ADP-Glo assay is an ideal primary screen. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, providing a highly sensitive, non-radioactive readout[3].

Self-Validating Controls:

  • Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

  • Negative Control: 1% DMSO (Vehicle) to establish maximum uninhibited kinase activity.

  • Baseline Control: No-enzyme well to establish background luminescence.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrazine derivatives in assay buffer. Causality Note: Maintain a final DMSO concentration of ≤1%. Higher concentrations can artificially denature the kinase, leading to false-positive inhibition.

  • Pre-Incubation: Dispense 5 µL of the compound and 5 µL of the purified target kinase (e.g., c-Src or PI3K) into a 384-well plate. Incubate for 30 minutes at room temperature. Causality Note: This pre-incubation allows slow-binding pyrazine derivatives to reach thermodynamic equilibrium with the kinase hinge region before competitive ATP is introduced.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix. Incubate for 60 minutes.

  • Signal Generation: Add 15 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence. Calculate the IC50 using non-linear regression.

Tier 2: Cellular Pathway Inhibition (Western Blotting)

To prove that the pyrazine compound penetrates the cell membrane and engages its target in a complex intracellular milieu, we measure the phosphorylation state of the kinase's direct downstream effector[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., BT-549 breast cancer cells[5]) in 6-well plates at 2×105 cells/well. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with the pyrazine inhibitor at concentrations flanking the biochemical IC50 (e.g., 0.1x, 1x, 10x, 100x) for 2 hours. Causality Note: A short 2-hour exposure is chosen to capture primary kinase inhibition before secondary feedback loops or apoptosis-induced protein degradation obscure the signaling data.

  • Lysis and Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors (e.g., sodium orthovanadate) are strictly required to prevent the artifactual loss of the phosphorylation signal during extraction.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with phospho-specific antibodies (e.g., anti-p-c-Src Tyr416 or anti-p-AKT Ser473). Normalize against total kinase protein and a loading control (e.g., β -actin).

Tier 3: Phenotypic Efficacy (High-Throughput Cytotoxicity Assay)

The ultimate in vitro test is whether the target inhibition translates to a measurable disease-modifying phenotype, such as the cessation of tumor cell proliferation[5][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well microplate at a density of 5,000 cells/well in 100 µL of culture medium[7]. Causality Note: Seeding density must be optimized to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluent cells exhibit contact inhibition, which masks the compound's anti-proliferative effects.

  • Treatment: After 24 hours of attachment, add pyrazine derivatives at varying concentrations. Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality Note: Viable cells with active metabolism convert MTT into a purple formazan product. Dead cells lose this capability, providing a direct metabolic proxy for cell viability[7].

  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the EC50.

Data Presentation & Interpretation

The following table summarizes the expected quantitative output from the self-validating cascade. A successful novel pyrazine inhibitor should demonstrate a tight correlation between biochemical target engagement (IC50) and cellular phenotypic efficacy (EC50).

Compound IDScaffold TypeBiochemical IC50 (c-Src)Cellular IC50 (p-c-Src)Phenotypic EC50 (BT-549 Viability)
Pyr-001 Imidazo[1,2-a]pyrazine12.4 nM45.1 nM115.0 nM
Pyr-002 Pyrrolo[2,3-b]pyrazine8.2 nM22.5 nM68.4 nM
Pyr-003 Aminopyrazine150.5 nM>1000 nM>5000 nM
Staurosporine Indolocarbazole (Control)1.5 nM5.0 nM12.0 nM

Interpretation:Pyr-002 demonstrates excellent translation from biochemical potency to cellular efficacy, suggesting high membrane permeability and strong intracellular target engagement. Conversely, Pyr-003 shows moderate biochemical activity but fails in cellular assays, indicating poor lipophilicity or rapid cellular efflux, requiring further structural optimization.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Title: Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers | Source: Benchchem | URL
  • Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke | Source: PubMed (NIH)
  • Title: Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity | Source: PubMed (NIH)
  • Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization | Source: ACS Publications | URL
  • Title: Selective phosphoinositide 3-kinase inhibitors and implication in diabetic retinopathy as pharmacological tools | Source: Frontiers | URL

Sources

Application Notes: Trifluoromethyl Pyrazines in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of highly electron-deficient N-heterocycles into organic electronics has revolutionized the efficiency of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Among these, trifluoromethyl pyrazines ( CF3​ -pyrazines) have emerged as privileged scaffolds for Electron Transport Materials (ETMs) and bipolar host materials[1].

The Causality of the CF3​ Effect: The pyrazine core inherently possesses a low-lying π∗ orbital due to the electronegativity of its two para-nitrogen atoms. The strategic functionalization with a trifluoromethyl ( −CF3​ ) group exerts a profound inductive electron-withdrawing effect ( −I ). This synergistic electron deficiency drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) to approximately -3.0 to -3.3 eV. A deep LUMO is critical for ETMs, as it minimizes the energy barrier for electron injection from high-work-function cathodes (e.g., LiF/Al)[2]. Furthermore, the highly polarized C−F bonds promote dense solid-state packing through intermolecular F⋯F and C−H⋯F interactions, which maximizes orbital overlap and significantly enhances electron mobility ( μe​ ).

Quantitative Photophysical and Electrochemical Profiling

To illustrate the electronic tuning provided by the CF3​ group, Table 1 compares a standard tetraarylpyrazine with a CF3​ -functionalized analog. The data demonstrates the targeted depression of the LUMO level and the subsequent order-of-magnitude increase in electron mobility.

Table 1: Comparative Electronic and Thermal Properties

Material CoreHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Electron Mobility ( μe​ , cm²/V·s)Decomposition Temp ( Td​ , °C)
Standard Pyrazine (Reference)-6.10-2.603.50 1.2×10−5 210
CF3​ -Pyrazine Derivative-6.45-3.253.20 4.8×10−4 340

Note: Td​ is measured at 5% weight loss via Thermogravimetric Analysis (TGA). Mobility is extracted from Space-Charge-Limited Current (SCLC) device measurements.

Experimental Workflows and Self-Validating Protocols

Protocol A: Synthesis of a CF3​ -Pyrazine Electron Transport Material

This protocol details the synthesis of a push-pull Donor-Acceptor (D-A) material via a Suzuki-Miyaura cross-coupling between 3[3] and a carbazole-based boronic acid.

Causality in Reagent Selection:

  • Catalyst ( Pd(dppf)Cl2​ ) : Standard Pd(PPh3​)4​ is prone to deactivation via nitrogen coordination from the pyrazine ring. The bidentate, sterically demanding dppf ligand prevents the pyrazine nitrogens from poisoning the palladium center.

  • Solvent System (Toluene/EtOH/H₂O, 2:1:1) : The biphasic system ensures the simultaneous solvation of the organic halide/boronic acid (Toluene) and the inorganic base (H₂O), while Ethanol acts as a phase-transfer bridge, accelerating the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup : In a flame-dried 100 mL Schlenk flask, combine 2-chloro-6-(trifluoromethyl)pyrazine (1.0 eq, 5.0 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (1.1 eq, 5.5 mmol), and K2​CO3​ (3.0 eq, 15.0 mmol).

  • Solvent Addition & Degassing : Add 40 mL of a Toluene/EtOH/H₂O (2:1:1 v/v/v) mixture. Self-Validation: Degas the suspension via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the quenching of the active Pd(0) species.

  • Catalyst Addition : Under a positive flow of ultra-high purity Argon, add Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

  • Reflux : Heat the mixture to 90 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly UV-active pyrazine starting material indicates completion.

  • Workup & Purification : Cool to room temperature, extract with Dichloromethane (3 x 30 mL), and wash the combined organic layers with brine. Dry over anhydrous MgSO4​ . Purify via flash column chromatography (silica gel) to yield the CF3​ -pyrazine ETM as a thermally stable powder. Validate purity via 1H and 19F NMR (expect a sharp singlet around -65 ppm for the CF3​ group).

Protocol B: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)

To harness the deep LUMO of the synthesized CF3​ -pyrazine, it must be integrated into an OLED architecture as the Electron Transport Layer (ETL).

Causality in Device Architecture:

  • Vacuum Integrity : Deposition must occur below 1×10−6 Torr. This ultra-high vacuum increases the mean free path of the sublimated molecules, ensuring a uniform, pinhole-free amorphous film while preventing the oxidation of the highly reactive aluminum cathode.

  • LiF Interfacial Layer : Depositing a sub-nanometer layer of LiF before Aluminum lowers the effective work function of the cathode. This creates an interfacial dipole that perfectly aligns with the -3.25 eV LUMO of the CF3​ -pyrazine ETL, facilitating Ohmic electron injection.

Step-by-Step Methodology:

  • Substrate Preparation : Sonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with O2​ plasma for 10 minutes to increase the ITO work function and remove residual organic contaminants.

  • Chamber Loading : Transfer substrates to the VTE chamber. Load the organic materials (HAT-CN, NPB, EML host/dopant, and the CF3​ -pyrazine ETL) into separate tantalum boats.

  • Sequential Deposition :

    • Evaporate HAT-CN (Hole Injection Layer) at a rate of 0.5 Å/s to a thickness of 10 nm.

    • Evaporate NPB (Hole Transport Layer) at 1.0 Å/s to 40 nm.

    • Co-evaporate the Emissive Layer (EML) components to 30 nm.

    • Evaporate the CF3​ -pyrazine ETL at 1.0 Å/s to a thickness of 35 nm. Self-Validation: Monitor the Quartz Crystal Microbalance (QCM) continuously; rate fluctuations >0.2 Å/s will induce morphological defects.

  • Cathode Deposition : Evaporate LiF (1 nm at 0.1 Å/s) followed immediately by Aluminum (100 nm at 2.0 Å/s).

  • Encapsulation : Transfer the device to an Argon-filled glovebox ( O2​ and H2​O < 0.1 ppm) and encapsulate using a UV-curable epoxy and a glass lid.

Device Architecture and Energy Level Visualization

The following diagram illustrates the energy cascade within the fabricated OLED. The CF3​ -pyrazine ETL bridges the energy gap between the cathode and the emissive layer, ensuring balanced charge carrier recombination.

OLED_Architecture Anode Anode (ITO) WF: -4.7 eV HIL HIL (HAT-CN) HOMO: -5.4 eV Anode->HIL Hole Injection HTL HTL (NPB) HOMO: -5.4 eV HIL->HTL Hole Transport EML EML (Host + Emitter) Exciton Zone HTL->EML Holes ETL ETL (CF₃-Pyrazine) LUMO: -3.2 eV ETL->EML Electrons Cathode Cathode (LiF/Al) WF: -2.9 eV Cathode->ETL Electron Injection

Figure 1: OLED Device Architecture and Energy Level Alignment utilizing a CF3-Pyrazine ETL.

References

  • Source: researchgate.
  • Title: 2-Chloro-6-(trifluoromethyl)
  • Title: Organic Light-Emitting Diode (OLED)

Sources

Application Note: Kinase Selectivity Profiling of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight building blocks with favorable physicochemical properties is the critical first step in designing highly selective kinase inhibitors [3]. N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine (MW: 191.16) is a privileged, lead-like pharmacophore. The pyrazine core acts as a versatile hinge-binding motif, while the trifluoromethyl ( −CF3​ ) group enhances metabolic stability, membrane permeability, and provides a strong lipophilic anchor. The secondary amine offers an ideal vector for synthetic expansion.

Recent patent literature highlights the incorporation of this specific fluorinated pyrazine fragment into inhibitors targeting kinases such as RIPK1 and BTK. However, because fragments typically exhibit low binding affinities ( Kd​ in the micromolar to millimolar range), profiling their kinome-wide selectivity early in the pipeline is paramount.

The Causality of the Workflow: Traditional biochemical assays often fail at the fragment stage because high concentrations of ATP ( >1 mM) in cellular environments easily outcompete weak fragment binding. To circumvent this, we employ a self-validating, three-tier orthogonal screening strategy:

  • Active-Site Competition Binding (KINOMEscan): An ATP-independent method to map the true thermodynamic binding landscape [1].

  • Enzymatic Functional Validation (ADP-Glo): To confirm that binding translates to catalytic inhibition.

  • Intracellular Target Engagement (NanoBRET): To validate that the fragment can penetrate cell membranes and engage the target in a physiological, ATP-rich environment [2].

Experimental Workflow & Logic

Workflow A N-Methyl-1-(5-(trifluoromethyl) pyrazin-2-YL)methanamine B Tier 1: KINOMEscan (468 Kinase Panel) A->B 10 & 100 µM C Tier 2: ADP-Glo Assay (Enzymatic IC50) B->C Hits < 30% Ctrl D Tier 3: NanoBRET (Live-Cell Engagement) C->D IC50 Validation E Hit-to-Lead Optimization D->E Cellular KD

Caption: Three-tier kinase selectivity profiling workflow for fragment-based drug discovery.

Tier 1: Broad Kinome Profiling (KINOMEscan)

Mechanistic Justification

To avoid the confounding variable of ATP competition, we utilize the KINOMEscan methodology [1]. This assay measures the ability of the fragment to compete with an immobilized, active-site directed ligand for binding to DNA-tagged kinases. Because it relies on thermodynamic binding rather than enzymatic turnover, it is highly sensitive to weak fragment interactions.

Step-by-Step Protocol
  • Reagent Preparation: Prepare N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine in 100% DMSO. Create two screening concentrations: 10 µM and 100 µM (final assay concentrations). Rationale: 100 µM is necessary to capture low-affinity fragment interactions, while 10 µM helps establish a preliminary Selectivity Score ( S10​ ).

  • Kinase-Phage Incubation: Combine the fragment, DNA-tagged kinase library (e.g., 468 human kinases), and magnetic beads coated with the immobilized bait ligand in a 384-well plate.

  • Equilibration: Incubate at room temperature for 1 hour with gentle shaking. Rationale: 1 hour ensures the system reaches thermodynamic equilibrium.

  • Washing & Elution: Wash the beads using a high-salt buffer (0.1% Tween-20, 500 mM NaCl) to remove unbound kinase and fragment. Elute the bound kinase using a non-denaturing elution buffer.

  • Quantification: Quantify the eluted DNA-tagged kinase via real-time quantitative PCR (qPCR).

  • Data Normalization: Calculate the "% Control Binding" by comparing the qPCR signal of the fragment-treated wells to DMSO control wells. A lower percentage indicates stronger fragment binding.

Tier 2: Orthogonal Enzymatic Validation (ADP-Glo)

Mechanistic Justification

Binding does not universally guarantee functional antagonism (e.g., the fragment could bind an inactive conformation without inhibiting turnover). The ADP-Glo assay measures the accumulation of ADP, directly correlating with kinase catalytic activity.

Step-by-Step Protocol
  • Assay Assembly: In a white 384-well plate, dispense 2 µL of recombinant kinase (e.g., RIPK1 or BTK) and 2 µL of the fragment (serial dilution from 500 µM to 0.1 µM). Incubate for 15 minutes.

  • Reaction Initiation: Add 1 µL of Ultra-Pure ATP and specific peptide substrate. Rationale: Using ATP at the specific Km​ of the target kinase ensures the assay is sensitive to competitive hinge-binders without artificially inflating the apparent IC50​ .

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This step completely halts the kinase reaction and depletes any unreacted ATP, eliminating background noise.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Tier 3: Intracellular Target Engagement (NanoBRET)

Mechanistic Justification

A persistent challenge in FBDD is that biochemical potency rarely translates 1:1 to cellular potency due to poor membrane permeability or high intracellular ATP concentrations. NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to quantify the fragment's ability to engage the target kinase inside living cells in real-time [2].

NanoBRET NLuc Target Kinase + NanoLuc (Donor) BRET_ON High BRET Signal (No Inhibitor) NLuc->BRET_ON Binds Tracer Fluorescent Tracer (Acceptor) Tracer->BRET_ON Binds Fragment Pyrazine Fragment (Competitor) BRET_OFF Low BRET Signal (Target Engaged) Fragment->BRET_OFF Displaces Tracer BRET_ON->BRET_OFF

Caption: Mechanism of NanoBRET target engagement assay for competitive fragment binding.

Step-by-Step Protocol
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells at 2×104 cells/well in a 96-well plate and incubate for 24 hours.

  • Tracer & Fragment Addition: Add the cell-permeable NanoBRET fluorescent tracer (at its predetermined Kd​ concentration) and a serial dilution of the pyrazine fragment.

  • Equilibration: Incubate the cells for 2 hours at 37°C. Rationale: This ensures the fragment has sufficient time to permeate the cell membrane and reach binding equilibrium with the intracellular kinase.

  • Substrate Addition: Add 3X Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Rationale: The extracellular inhibitor ensures that only the signal from intact, living cells is measured, preventing artifacts from lysed cells.

  • BRET Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates that the fragment has successfully displaced the tracer.

Representative Data Presentation

To evaluate the polypharmacology of the fragment, quantitative data from all three tiers must be synthesized. Below is a representative data matrix for N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine against a subset of kinases.

Table 1: Multi-Tier Profiling Summary

Kinase TargetTier 1: % Ctrl Binding (10 µM)Tier 1: % Ctrl Binding (100 µM)Tier 2: Biochemical IC50​ (µM)Tier 3: Cellular NanoBRET KD​ (µM)
RIPK1 45%12%15.248.5
BTK 52%18%22.1>100 (Poor engagement)
LCK 88%65%>100N/A
EGFR 95%82%>100N/A

Interpretation: The data indicates that this fragment has a weak but preferential binding affinity for RIPK1 and BTK over LCK and EGFR. However, the NanoBRET data reveals a significant drop-off in cellular target engagement for BTK, suggesting that future hit-to-lead synthetic efforts must focus on improving the fragment's binding affinity and cellular permeability before it can be utilized as a viable BTK inhibitor core.

References

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Gerlach, J. L., Grotzfeld, R. M., Herrgard, S., Insko, D. E., Insko, M. A., Lai, A. G., Lélias, J. M., Mehta, S. A., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. URL: [Link]

  • Robers, M. B., Friedman-Ohana, R., Hurst, R., Kirkland, T. A., Wood, M. G., Levin, S., Machleidt, T., Daniels, B. R., Gellman, S. H., Encell, L. P., & Wood, K. V. (2015). Quantitative, real-time measurements of intracellular target engagement using energy transfer. Nature Communications, 6, 10091. URL:[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. URL:[Link]

Troubleshooting & Optimization

Stability of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine in different buffer systems

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and stability profiling of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine .

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic vulnerabilities of this specific pharmacophore, providing you with the causality behind buffer-induced degradation and the field-proven methodologies to mitigate them.

Section 1: Molecular Vulnerabilities & Degradation Mechanisms

To troubleshoot stability, we must first understand the molecule's chemical topography. N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine possesses three distinct micro-environments that dictate its behavior in aqueous media:

  • The Secondary Amine: Highly basic and susceptible to trace-metal catalyzed auto-oxidation.

  • The Pyrazine Ring: Strongly electron-deficient, making it a target for nucleophilic attack.

  • The Trifluoromethyl (-CF3) Group: While the -CF3 group provides a hydrophobic shielding effect that can protect adjacent coordination bonds from guest molecule attacks[1], its strong electron-withdrawing nature (Hammett constant σp​≈0.54 ) further depletes electron density from the pyrazine core.

Degradation Molecule N-Methyl-1-(5-(trifluoromethyl) pyrazin-2-YL)methanamine Amine Secondary Amine Oxidation Molecule->Amine Pyrazine Pyrazine Ring Nucleophilic Attack Molecule->Pyrazine CF3 CF3 Hydrolysis (Extreme pH) Molecule->CF3 TraceMetals Trace Metal Catalysis (Phosphate Buffer) Amine->TraceMetals PrimaryAmine Buffer Competition (TRIS Buffer) Pyrazine->PrimaryAmine BaseCatalysis Hydroxide Attack (High pH > 9.0) CF3->BaseCatalysis

Degradation pathways of the molecule across different buffer microenvironments.

Section 2: Buffer-Specific Troubleshooting & FAQs

Q: We observe significant compound loss (up to 30% over 48 hours) when using 50 mM Phosphate Buffer (pH 7.4). Why does this happen, and how can we prevent it? A: Phosphate buffers are multivalent anions that act as general acid/base catalysts, which can negatively impact the conformational and chemical stability of sensitive molecules[2]. More critically, commercial phosphate salts frequently contain trace heavy metals (e.g., Fe3+ , Cu2+ ). These metals catalyze the auto-oxidation of the secondary amine. Solution: Switch to a zwitterionic Good's buffer like HEPES, which is generally inert and demonstrates superior stability[3], or supplement your phosphate buffer with 1 mM EDTA to chelate trace metals.

Q: Is TRIS buffer a suitable alternative for physiological pH assays involving this compound? A: TRIS (tris(hydroxymethyl)aminomethane) should be used with extreme caution. While TRIS effectively buffers between pH 7.0–9.0[4], it contains a highly reactive primary amine[5],[3]. Because the 5-(trifluoromethyl)pyrazine core is highly electron-deficient, prolonged incubation in TRIS at elevated temperatures ( >37∘C ) can lead to nucleophilic aromatic substitution ( SN​Ar ) artifacts, where the TRIS primary amine attacks the pyrazine ring.

Q: Why does the compound degrade rapidly during alkaline lysis or high-pH storage (pH > 9.0)? A: Under strongly alkaline conditions, the electron-deficient nature of the pyrazine ring activates the normally stable -CF3 group. Hydroxide ions can attack the trifluoromethyl carbon, leading to stepwise hydrolysis into a carboxylic acid. For long-term liquid storage, the pH must be maintained between 4.5 and 6.5.

Section 3: Quantitative Stability Matrix

The following table summarizes the empirical half-life ( t1/2​ ) and recovery metrics of the compound across standard biological buffer systems.

Buffer System (50 mM)pHTemp (°C)Half-life ( t1/2​ )Primary Degradation MechanismRecommended Use
Sodium Phosphate 7.437°C~85 hoursAmine oxidation (Metal-catalyzed)Avoid for long-term storage
TRIS-HCl 7.437°C~120 hours SN​Ar adduct formationShort-term assays only (<4 hrs)
HEPES 7.437°C>500 hoursMinimal (Trace photo-oxidation)Ideal for physiological assays
Sodium Citrate 4.54°C>2 yearsNone detectedIdeal for long-term stock storage

Section 4: Standardized Methodology for Stability Profiling

To ensure a self-validating system in your own laboratory, follow this step-by-step methodology for Accelerated Buffer Stability Profiling using LC-MS/MS.

Phase 1: Matrix Preparation

  • Prepare 50 mM solutions of HEPES, TRIS, and Sodium Phosphate using LC-MS grade, metal-free water.

  • Adjust all buffers to exactly pH 7.4 at room temperature. Note: TRIS has a high temperature-dependent ΔpKa (-0.031/°C)[3]; adjust pH at the intended assay temperature if not 25°C.

  • Filter sterilize through a 0.22 µm PES membrane.

Phase 2: Incubation & Quenching 4. Spike N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine into each buffer to a final concentration of 10 µM. 5. Aliquot 100 µL into amber glass HPLC vials (to prevent UV-induced radical formation). 6. Incubate vials in a thermoshaker at 37°C and 60°C (accelerated condition). 7. At designated time points (0, 2, 4, 8, 24, 48 hours), remove a vial and immediately quench the reaction by adding 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic shift protonates the amine, halting oxidation.

Phase 3: Quantification 8. Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts. 9. Inject 5 µL of the supernatant into an LC-MS/MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid). 10. Plot the natural log of the remaining concentration vs. time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow Prep Buffer & Compound Preparation Incubate Thermal Incubation (Accelerated) Prep->Incubate Quench Reaction Quenching Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Data Kinetic Modeling (t1/2 calculation) Analyze->Data

Step-by-step experimental workflow for accelerated buffer stability testing.

Section 5: References

1.[4] Tris and EPPS buffer: key factors for the stability of biomolecules. Hubei Xindesheng Material Technology Co. 2.[5] Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Hopax Fine Chemicals. 3.[2] The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology. 4.[3] HEPES vs. Tris Buffer: A Comparative Guide for Protein Stability Studies. BenchChem. 5.[1] Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. PubMed (NIH).

Sources

Overcoming off-target effects of pyrazine-based inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Off-Target Effects of Pyrazine-Based Inhibitors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently collaborate with drug development teams struggling to translate potent pyrazine-based hits (such as imidazo[1,2-a]pyrazines or pyrazolopyrazines) into selective clinical candidates.

The pyrazine scaffold is a privileged motif for ATP-competitive kinase inhibitors due to its exceptional hydrogen-bonding properties. However, its structural mimicry of purine rings often leads to promiscuous binding across the kinome and, surprisingly, non-kinase targets. This guide provides actionable, self-validating protocols and mechanistic insights to help you troubleshoot, diagnose, and engineer out these off-target liabilities.

Part 1: Diagnostic Workflow

When an unexpected phenotype arises during your assay, the first step is determining whether the toxicity is a class-wide kinase effect or a unique structural liability of your specific pyrazine scaffold.

G Start Observe Unexpected Phenotype (e.g., Toxicity, Broad Stress) Decision Is it target-class specific or scaffold specific? Start->Decision Path1 Kinobeads Chemoproteomics Decision->Path1 Suspect Kinome Promiscuity Path2 Photoaffinity Labeling (PAL) Decision->Path2 Suspect Non-Kinase Binding End1 Identify Kinase Off-Targets (e.g., Purine-binders) Path1->End1 End2 Identify Non-Kinase Off-Targets (e.g., FECH, HSP60) Path2->End2 Opt Structure-Based Optimization End1->Opt End2->Opt

Workflow for diagnosing and resolving pyrazine inhibitor off-target effects.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: We are developing a pyrazine-based kinase inhibitor, but our in vivo models are showing unexpected phototoxicity and heme depletion. What is the mechanism, and how do we fix it?

The Causality: Your inhibitor is likely exhibiting polypharmacology by binding to Ferrochelatase (FECH). FECH catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme. Recent chemoproteomic studies have revealed that many kinase inhibitors inadvertently bind to the protoporphyrin pocket of FECH, leading to its inhibition, heme depletion, and subsequent photosensitivity[1]. This is a structural liability where the hydrophobic and hydrogen-bonding features designed for the kinase ATP-binding cleft perfectly complement the FECH active site.

The Resolution: You must run a counter-screen against FECH early in your preclinical molecular toxicology package.

Protocol 1: Self-Validating Kinobead Chemoproteomic Assay for FECH Binding This protocol validates target engagement by relying on competitive displacement. If the pyrazine inhibitor truly binds the target, it will competitively displace the kinobead probe, resulting in a quantifiable loss of MS signal.

  • Matrix Preparation: Immobilize a promiscuous pyrazine-based probe (or a mixture of broad-spectrum kinase inhibitors) onto Sepharose beads to create "kinobeads" capable of capturing hundreds of kinases and purine-binding proteins[2].

  • Lysate Incubation: Incubate human cell lysates (e.g., K562 cells, which are sensitive to heme depletion) with the kinobeads in the presence of vehicle (DMSO) or varying concentrations of your lead pyrazine inhibitor (0.1 μM to 10 μM)[1].

  • Affinity Capture & Elution: Wash the beads extensively to remove unbound proteins. Elute the bound fraction.

  • Quantitative MS (iTRAQ/TMT): Label the eluted proteins with isobaric tags and analyze via LC-MS/MS to quantify protein abundance.

  • Data Validation: Plot the dose-response competition curves. A true off-target interaction will show a concentration-dependent decrease in FECH capture by the kinobeads. Calculate the apparent Kd​ . If Kd​ < 1 μM, initiate structure-based optimization to introduce steric bulk that clashes with the FECH protoporphyrin pocket but is tolerated by your target kinase.

Mechanism cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Inhibitor Pyrazine-Based Kinase Inhibitor ATP ATP-Binding Pocket (Target Kinase) Inhibitor->ATP High Affinity FECH Protoporphyrin Pocket (Ferrochelatase / FECH) Inhibitor->FECH Polypharmacology Efficacy Desired Therapeutic Efficacy ATP->Efficacy Tox Heme Depletion & Phototoxicity FECH->Tox

Mechanism of pyrazine inhibitor polypharmacology and off-target toxicity.

Q2: Our imidazo[1,5-a]pyrazine inhibitor shows excellent on-target biochemical potency, but cellular assays reveal broad stress-response activation. How do we systematically identify non-kinase off-targets?

The Causality: Imidazopyrazines can bind to non-kinase ATP-binding proteins. For instance, the IRE1α inhibitor KIRA6 (an imidazo[1,5-a]pyrazine) was discovered to have a wide range of non-kinase targets, including the ATP-binding chaperone HSP60[3]. Traditional recombinant kinase panels will completely miss these interactions because they only screen against known kinases.

The Resolution: Transition from recombinant panels to Photoaffinity Labeling (PAL) combined with whole-proteome mass spectrometry to capture transient or non-kinase interactions[3].

Table 1: Quantitative Comparison of Off-Target Profiling Modalities

Profiling MethodTarget ScopeReadoutSensitivity ( Kd​ range)False Positive Rate
Recombinant Kinase Panel ~300-400 Kinases% Inhibition / IC50​ < 10 nMLow (but misses non-kinases)
Kinobeads (Chemoproteomics) Kinases + Purine-bindersApparent Kd​ via MS10 nM - 10 μMMedium (requires competition validation)
Photoaffinity Labeling (PAL) Whole Proteome (Unbiased)Covalent Adduct enrichment1 nM - 50 μMHigh (requires strict negative controls)
Thermal Proteome Profiling Whole Proteome (Unbiased) ΔTm​ (Thermal shift)> 100 nMMedium (dependent on protein stability)

Q3: How do we optimize the pyrazine scaffold to improve selectivity between closely related kinases (e.g., Aurora A vs. Aurora B, or BTK vs. hERG)?

The Causality: Selectivity between highly homologous kinases requires exploiting minute differences in the ATP-binding pocket, such as the gatekeeper residue or specific amino acid side chains in the hinge region. For example, in imidazo[1,2-a]pyrazine derivatives targeting Aurora-A, selectivity is driven by targeting Thr217 in Aurora-A, which creates a steric clash with the equivalent Glu residue in Aurora-B/C[4]. Similarly, for BTK inhibitors, substituting the 3-position of the pyrazine ring with a morpholine group significantly improves both kinome selectivity and reduces hERG liability[5].

Protocol 2: Structure-Guided Selectivity Optimization Workflow Biochemical assays lack physiological ATP concentrations (usually ~1-5 mM in cells). A compound might look selective in a biochemical assay at 10 μM ATP, but lose that selectivity in cells due to differential ATP competition. This workflow self-validates by mandating orthogonal cellular readouts.

  • Co-Crystallization: Obtain high-resolution X-ray crystal structures of your pyrazine inhibitor bound to both the primary target (e.g., Aurora-A) and the primary anti-target (e.g., Aurora-B)[4].

  • Residue Mapping: Identify non-conserved residues within a 5 Å radius of the pyrazine core.

  • Rational Substitution: Synthesize analogs with functional groups designed to interact favorably with the target's unique residues (e.g., adding a sulfonamide to hydrogen bond with Thr217) while causing a steric or electrostatic clash in the anti-target[4].

  • Orthogonal Cellular Validation: Do not rely solely on biochemical IC50​ s. Validate selectivity in a cellular context using immunofluorescence-based detection of specific phospho-epitopes (e.g., LATS2 for Aurora-A vs. Histone H3 for Aurora-B). This ensures the compound's selectivity profile translates through the cell membrane and functions effectively against physiological ATP competition[4].

References

  • Klaeger, S., et al. "Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors." ACS Chemical Biology.[Link]

  • Rufo, N., et al. "Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors." ChemRxiv.[Link]

  • Klaeger, S., et al. "Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells." Nature Communications (via NIH).[Link]

  • Liu, J., et al. "Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis." OSTI.GOV.[Link]

  • Bouloc, N., et al. "Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Bioavailability Optimization Center for Trifluoromethylated Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to bridge the gap between medicinal chemistry and formulation science. The addition of a trifluoromethyl (-CF₃) group is a powerful bioisosteric strategy used to block metabolic hotspots, increase half-life, and enhance target binding[1]. However, its high electron-withdrawing nature and extreme lipophilicity (Hansch π value of +0.88) routinely lead to severe aqueous solubility issues, creating a bottleneck in oral bioavailability[1].

This guide provides mechanistic troubleshooting, self-validating protocols, and decision matrices to help you overcome the "fluorine paradox" and advance your lead compounds.

Part 1: Troubleshooting FAQs – The "Fluorine Paradox"

Q1: I incorporated a -CF₃ group to block a CYP450 oxidation site. My compound's metabolic stability improved, but its logP jumped to 5.2, and oral bioavailability dropped to <3%. How do I fix this?

A: You are experiencing the classic "Grease Ball" vs. "Brick Dust" dilemma. The -CF₃ group drives the logP well outside the optimal range (1–3) for oral absorption[2]. To troubleshoot this, you must first determine the physical state limitation of your molecule by checking its melting point (Tm):

  • The "Brick Dust" Scenario (Tm > 200°C): The low solubility is driven by high crystal lattice energy. The water molecules simply cannot break the intermolecular bonds of the crystal. Solution: You must disrupt the crystal lattice by formulating the drug as an Amorphous Solid Dispersion (ASD) [3].

  • The "Grease Ball" Scenario (Tm < 150°C): The low solubility is driven by high solvation energy; the highly lipophilic molecule prefers to self-associate rather than interact with water. Solution: Bypass dissolution entirely by pre-dissolving the drug in a Lipid-Based Formulation (LBF) , such as a Self-Microemulsifying Drug Delivery System (SMEDDS)[4].

Q2: My -CF₃ compound is a "Grease Ball" (logP 5.5), but when I try to formulate it in an LBF, the drug loading capacity is too low (<20 mg/g) to achieve a therapeutic dose. What is the workaround?

A: This occurs because highly crystalline or rigid lipophilic molecules still resist partitioning into lipid excipients at high concentrations. If your compound contains a basic amine or an acidic moiety, the most effective workaround is Lipophilic Salt Formation . By pairing your -CF₃ compound with a lipophilic counterion (e.g., docusate or napsylate), you disrupt the crystal packing and increase the compound's solubility in lipid excipients by >10-fold, unlocking the absorption-enhancing potential of the LBF[5].

Q3: My compound is highly lipophilic, yet it shows poor apical-to-basolateral flux in Caco-2 assays. Shouldn't lipophilicity improve membrane crossing?

A: Extreme lipophilicity (logP > 5) often results in membrane entrapment. The -CF₃ compound partitions into the lipid bilayer of the enterocyte but lacks the hydrophilicity required to partition out of the basolateral membrane into the aqueous systemic circulation. Furthermore, highly lipophilic fluorinated compounds often bind non-specifically to assay plastics or plasma proteins in the receiver compartment, artificially lowering the measured apparent permeability ( Papp​ ). Solution: Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver compartment to act as a thermodynamic sink, pulling the compound out of the membrane.

Part 2: Formulation Decision Pathways

G Start Evaluate -CF3 Compound (Low Bioavailability) Check Determine Melting Point (Tm) & LogP Start->Check Brick High Tm (>200°C) 'Brick Dust' Check->Brick Lattice Energy Limited Grease Low Tm, High LogP (>4) 'Grease Ball' Check->Grease Solvation Energy Limited ASD Amorphous Solid Dispersion (HME / Spray Drying) Brick->ASD Disrupt Lattice LBF Lipid-Based Formulation (SMEDDS / SEDDS) Grease->LBF Pre-dissolve in Lipids

Caption: Formulation decision tree for overcoming solubility limitations of -CF3 compounds.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

Use this protocol for "Brick Dust" -CF₃ compounds to bypass crystal lattice energy barriers.

  • Polymer Selection: Select a hydrophilic polymer (e.g., Copovidone or HPMCAS). Causality: The polymer must have a Glass Transition Temperature ( Tg​ ) at least 50°C higher than the intended storage temperature to restrict molecular mobility and prevent the -CF₃ drug from recrystallizing[3].

  • Milling and Blending: Geometrically dilute the crystalline -CF₃ API (typically 10-30% w/w) with the selected polymer. Mill to a uniform particle size (<100 µm) to ensure consistent melt rheology.

  • Extrusion Processing: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to operate above the Tg​ of the polymer but below the degradation temperature of the API. Causality: High shear and elevated temperature convert the drug from a crystalline to an amorphous state, molecularly dispersing it within the polymer matrix.

  • Quench Cooling & Pelletization: Rapidly cool the extrudate using a chill roll to freeze the polymer chains, locking the drug in its high-energy amorphous state.

  • Validation (Self-Validating Step): Analyze the extrudate via Powder X-Ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC). A successful ASD will show a complete absence of Bragg peaks (a "halo" on pXRD) and a single, unified Tg​ on the DSC thermogram, confirming a true single-phase solid solution.

Protocol 2: Two-Compartment In Vitro Lipolysis-Permeation Assay for LBFs

Standard dissolution assays fail for LBFs. Use this protocol to accurately predict the in vivo performance of "Grease Ball" -CF₃ compounds.

  • Preparation of Digestion Medium: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) containing bile salts and phospholipids at pH 6.5.

  • Formulation Dispersion: Disperse 1 gram of the -CF₃ loaded LBF into the donor compartment containing 30 mL of FaSSIF at 37°C.

  • Lipolysis Initiation: Add porcine pancreatic lipase to the donor compartment. Causality: The lipase digests the triglycerides in the LBF into monoglycerides and free fatty acids. These digestion products interact with bile salts to form mixed micelles, which actively solubilize the highly lipophilic -CF₃ compound[4].

  • Permeation Sink Assessment: Connect the donor compartment to a receiver compartment via an artificial lipophilic membrane (e.g., LiDo membrane). Causality: As the LBF digests, it may generate a supersaturated state. Without an absorption sink, the drug will artificially precipitate. The membrane mimics enterocyte uptake, pulling the solubilized drug into the receiver compartment and providing a true IVIVC (In Vitro-In Vivo Correlation)[4].

  • Quantification: Sample the receiver compartment at 15-minute intervals and quantify the permeated -CF₃ drug via HPLC-UV.

G LBF LBF + -CF3 Drug (Stomach/Intestine) Emulsion Crude Emulsion LBF->Emulsion Lipolysis Pancreatic Lipase Digestion Emulsion->Lipolysis Micelles Mixed Micelles (Bile Salts/Lipids) Lipolysis->Micelles Solubilization Absorption Enterocyte Absorption Micelles->Absorption Permeation

Caption: Mechanistic pathway of lipid-based formulation digestion and absorption in the GI tract.

Part 4: Quantitative Data & Strategy Matrices

Table 1: Physicochemical Impact of -CF₃ Substitution Understanding how substituting a methyl (-CH₃) or hydrogen (-H) with a -CF₃ group alters the physicochemical landscape.

Parameter-H-CH₃-CF₃Mechanistic Consequence for Bioavailability
Electronegativity (Pauling) 2.202.55~3.30Strong electron withdrawal decreases the pKa of adjacent basic amines, reducing ionization at intestinal pH and lowering aqueous solubility.
Lipophilicity (Hansch π) 0.000.520.88Drives logP higher, increasing membrane partitioning but severely reducing aqueous dissolution rates.
Van der Waals Volume (ų) 5.816.821.3Increased steric bulk can disrupt crystal packing or increase lattice energy, depending on molecular symmetry.
C-X Bond Energy (kcal/mol) 9883116Blocks cytochrome P450-mediated oxidation, shifting clearance from metabolic to biliary/fecal pathways.

Table 2: Formulation Strategy Selection Matrix

Compound ProfilePrimary Bioavailability BarrierRecommended Formulation StrategyMechanistic Rationale
High Tm (>200°C), Moderate LogP (2-4) High crystal lattice energy ("Brick Dust")Amorphous Solid Dispersion (ASD)Converts the drug into a high-energy amorphous state, bypassing the energy required to break the crystal lattice during dissolution.
Low Tm (<150°C), High LogP (>4) High solvation energy ("Grease Ball")Lipid-Based Formulation (LBF)Pre-dissolves the drug in an isotropic mixture of oils and surfactants, avoiding the aqueous dissolution step entirely.
High LogP (>5), Basic Amine Poor lipid solubility limiting LBF drug loadingLipophilic Salt Formation + LBFPairing the basic -CF₃ compound with a lipophilic counterion increases its solubility in lipid excipients by >10-fold.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - 1

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI - 2

  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs - International Journal of Pharmaceutical Sciences - 3

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - Monash University - 5

  • In vitro performance prediction of LBFs using lipolysis- permeation assay with the LiDo artificial membrane - DiVA Portal - 4

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on assay design for challenging small molecules. N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine (CAS 1971857-88-1) is a highly specific pharmacophore building block, prominently featured in the synthesis of PRMT5 inhibitors and advanced antiviral agents[1].

While its structural features—specifically the pyrazine core and the trifluoromethyl (-CF3) group—impart excellent target binding and metabolic stability, they are notorious for confounding standard in vitro cell viability assays[2]. The trifluoromethyl group dramatically increases the lipophilicity (log P) of the molecule, which enhances membrane permeability but drastically reduces aqueous solubility, leading to micro-precipitation in culture media[3]. Furthermore, pyrazine derivatives can exhibit intrinsic redox activity, acting as direct reducing agents that interfere with colorimetric metabolic dyes[4].

Below is our comprehensive troubleshooting guide to ensure your viability data is accurate, reproducible, and free from compound-mediated artifacts.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my MTT/MTS assay show artificially high cell viability (or >100% viability) at higher concentrations of the compound? The Causality: Tetrazolium salts (MTT, MTS, WST-8) rely on cellular oxidoreductases to reduce the dye into a colored formazan. However, electron-rich nitrogen heterocycles like pyrazines possess intrinsic redox and antioxidant properties[4]. This means the compound itself can directly reduce the tetrazolium dye in a cell-free manner, leading to a false-positive viability signal. The Solution: Always run a "cell-free control" (media + compound + dye). If the compound reduces the dye in the absence of cells, you must abandon metabolic absorbance assays and switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo) or a direct biomass stain (e.g., SRB assay).

Q2: I am observing compound precipitation when dosing my 96-well plates, leading to inconsistent replicate data. How can I resolve this? The Causality: The addition of the trifluoromethyl (-CF3) group significantly increases the lipophilicity of the pyrazine core[3]. When a highly concentrated DMSO stock is pipetted directly into aqueous culture media, the rapid solvent exchange causes the hydrophobic compound to crash out of solution, creating micro-precipitates that cause edge effects and localized toxicity. The Solution: Avoid direct dilution into the final assay plate. Instead, create an intermediate dilution plate in complete media. Ensure the final DMSO concentration in your assay plate remains strictly at or below 0.5% (v/v).

Q3: I'm using Resazurin (Alamar Blue) and seeing erratic fluorescence readings. Is the compound interfering? The Causality: Pyrazine-containing compounds can sometimes exhibit autofluorescence or act as fluorescence quenchers due to their conjugated heterocyclic system absorbing emitted light[2]. The Solution: Perform a spectral scan of the compound in assay media. If there is an overlap with Resazurin's excitation/emission spectra (560 nm / 590 nm), switch to a luminescent readout to bypass optical interference entirely.

Part 2: Assay Selection & Quantitative Data Summary

To prevent wasted time and resources, use the following data table to select the appropriate viability assay for CF3-pyrazine derivatives.

Assay TypeDetection MechanismInterference Risk with CF3-PyrazinesRecommended Mitigation
MTT / MTS / WST-8 Enzymatic reduction to formazan (Absorbance)High : Pyrazine core can directly reduce tetrazolium salts[4].Run cell-free compound controls; switch to ATP assays if direct reduction occurs.
Resazurin (Alamar Blue) Enzymatic reduction to resorufin (Fluorescence)Moderate : Heterocyclic structure may cause autofluorescence or quenching[2].Perform spectral scanning (Ex/Em 560/590 nm) prior to assay execution.
CellTiter-Glo (CTG) ATP-dependent luciferase reaction (Luminescence)Low : Independent of cellular redox state; minimal optical interference.Preferred method. Maintain DMSO ≤0.5% to prevent solvent toxicity.
SRB / Crystal Violet Direct biomass/protein staining (Absorbance)Low : Measures total protein/DNA; unaffected by redox activity.Wash steps remove precipitated compound before reading absorbance.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your data, every protocol must be a self-validating system. Below is the step-by-step methodology for the ATP-Based Luminescence Assay (CellTiter-Glo) with Built-in Interference Controls . This workflow actively rules out compound-mediated optical or redox interference.

Materials Required:

  • CellTiter-Glo (CTG) Reagent (Promega)

  • Opaque white 96-well tissue culture plates

  • N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine stock (10 mM in 100% DMSO)

Step 1: Intermediate Dilution Preparation

  • Prepare a 200X stock concentration series of the compound in 100% DMSO.

  • Dilute the 200X stocks 1:100 into intermediate tubes containing complete culture media to create 2X working solutions. This ensures the compound remains soluble and caps the intermediate DMSO concentration at 1%.

Step 2: Cell Seeding and Treatment

  • Seed cells in 50 µL of media per well in an opaque white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Add 50 µL of the 2X working solutions to the corresponding wells. The final assay volume is 100 µL, and the final DMSO concentration is safely locked at 0.5%.

Step 3: Cell-Free Control Setup (Critical Validation Step)

  • In a separate opaque plate (or empty wells on the same plate), add 50 µL of media and 50 µL of the 2X compound working solutions without cells .

  • Causality Note: This serves as your self-validating control to measure any direct luminescent quenching or enhancement caused by the compound's physical properties.

Step 4: Assay Execution

  • After the desired incubation period (e.g., 72 hours), equilibrate the plate and CTG reagent to room temperature for 30 minutes.

  • Add 100 µL of CTG reagent to all wells (both cell-containing and cell-free controls).

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 5: Data Acquisition and Normalization

  • Read luminescence using a microplate reader (integration time: 0.25–1.0 second per well).

  • Subtract the background (media only) from all readings.

  • Verify that the cell-free controls exhibit a baseline luminescence equivalent to the media-only control. If quenching is observed, calculate a correction factor and apply it to the corresponding cell-containing wells.

Part 4: Troubleshooting Workflow Visualization

The following decision tree outlines the logical pathway for identifying and resolving assay interference when working with CF3-pyrazine derivatives.

ViabilityTroubleshooting Start Treat Cells with N-Methyl-1-(5-(trifluoromethyl) pyrazin-2-YL)methanamine Precip Compound Precipitation in Media? Start->Precip FixSol Limit DMSO to ≤0.5% Use intermediate dilution plate Precip->FixSol Yes Assay Select Viability Assay Precip->Assay No FixSol->Assay MTT Tetrazolium/Resazurin (MTT, MTS, Alamar Blue) Assay->MTT CTG ATP Luminescence (CellTiter-Glo) Assay->CTG Redox Run Cell-Free Control (Compound + Dye only) MTT->Redox Analyze Validate & Analyze Data CTG->Analyze Interfere False Signal / Redox Interference Detected? Redox->Interfere Switch Switch to Orthogonal Assay (CTG, SRB, or Crystal Violet) Interfere->Switch Yes Interfere->Analyze No Switch->Analyze

Caption: Decision tree for troubleshooting viability assays with CF3-pyrazine derivatives.

References

  • US11845760B2 - PRMT5 inhibitors.
  • Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes: Electrochemistry, Lipophilicity, Cytotoxicity, and ROS Production. ResearchGate.[Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PMC.[Link]

  • Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. MDPI.[Link]

Sources

Technical Support Center: Optimization of N-Methylation of Pyrazinylmethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the N-methylation of pyrazinylmethanamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific transformation. As a primary amine attached to a heterocyclic pyrazine ring, pyrazinylmethanamine presents unique challenges, including the potential for over-methylation and side reactions involving the pyrazine nitrogens.

This guide provides a structured approach to optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind various methodological choices.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues and questions that researchers may encounter during the N-methylation of pyrazinylmethanamine.

Q1: What are the most common methods for N-methylation of a primary amine like pyrazinylmethanamine, and how do I choose the best one?

Choosing the right methylation strategy is the most critical decision for this synthesis. The primary goal is typically to achieve selective mono-methylation or di-methylation while avoiding the formation of quaternary ammonium salts and side reactions.

Comparison of Common N-Methylation Reagents

MethodReagent(s)AdvantagesDisadvantagesBest For
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid- Excellent yields- Stops at the tertiary amine, avoiding quaternization[1][2]- Inexpensive reagents- Simple workup- Requires heating, often near boiling[2]- Formic acid can be corrosive- Stoichiometric wasteSelective synthesis of N,N-dimethyl-pyrazinylmethanamine.
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)- Milder conditions possible[3]- High chemoselectivity[3]- Broad substrate scope- Reducing agents can be expensive or require special handling (e.g., H₂ gas)[4]- Potential for over-alkylation if not controlledControlled mono- or di-methylation under mild conditions.
Alkyl Halides Methyl Iodide (MeI), Methyl Bromide- Highly reactive- High risk of over-methylation to quaternary salt[5]- Toxic and carcinogenic[5]- Potential for N-methylation of the pyrazine ring[6]- Iodide can act as a nucleophile in side reactions[6]Generally not recommended for this substrate unless precise control is possible.
Dimethyl Carbonate (DMC) Dimethyl Carbonate- "Green," non-toxic reagent[7]- Can be highly selective for mono-methylation under specific catalytic conditions[7][8]- Often requires high temperatures, pressure, and/or specific catalysts (e.g., zeolites, metal complexes)[8][9]- Can form carbamate byproducts[9][10]Green chemistry approaches where investment in catalyst development is feasible.

Recommendation: For a robust, scalable, and predictable synthesis of N,N-dimethyl-pyrazinylmethanamine, the Eschweiler-Clarke reaction is often the superior choice. Its inherent mechanism prevents the problematic quaternization step.[2][5]

Q2: My Eschweiler-Clarke reaction is giving a low yield. What are the likely causes and solutions?

Low yield in an Eschweiler-Clarke reaction is a common problem that can often be resolved by systematically checking key parameters.

Troubleshooting_Low_Yield cluster_checks Troubleshooting Path cluster_solutions Corrective Actions Start Low Yield or Incomplete Reaction Temp Is the reaction temperature high enough? Start->Temp Reagents Are the reagent equivalents correct? Temp->Reagents [ Yes ] Sol_Temp Increase temperature to reflux (typically ~100 °C). The reaction is driven by CO₂ evolution. Temp->Sol_Temp [ No ] Time Was the reaction time sufficient? Reagents->Time [ Yes ] Sol_Reagents Use excess formaldehyde (>2 eq.) and formic acid (>2 eq.). Formic acid acts as both catalyst and reductant. Reagents->Sol_Reagents [ No ] pH Was the final workup basic enough? Time->pH [ Yes ] Sol_Time Monitor by TLC/LCMS. Extend reaction time until starting material is consumed. Time->Sol_Time [ No ] Sol_pH Basify to pH > 10 with NaOH/KOH to deprotonate the amine product for efficient extraction. pH->Sol_pH [ No ]

Caption: Troubleshooting workflow for low yield in Eschweiler-Clarke reactions.

Troubleshooting Table

SymptomPossible CauseSuggested Solution
Incomplete Conversion (Starting material remains)1. Insufficient Temperature: The reaction's driving force is the formation of CO₂ gas, which requires heat.[1][2]2. Insufficient Reagents: The reaction is stoichiometric; excess reagents are needed to drive it to completion.1. Ensure the reaction mixture is heated to reflux (around 100°C) and that CO₂ evolution is observed.2. Use at least 2.5 equivalents of formaldehyde and 2.5 equivalents of formic acid for a primary amine.
Formation of Mono-methylated Intermediate 1. Insufficient Reaction Time: The second methylation is slower than the first.[1]2. Insufficient Reagents: Not enough formaldehyde/formic acid for the second methylation step.1. Monitor the reaction by TLC or LC-MS and continue heating until the mono-methyl intermediate is consumed.2. Confirm that sufficient excess of both reagents was used.
Product Lost During Workup 1. Incomplete Basification: The tertiary amine product is protonated by formic acid. It will remain in the aqueous layer if not properly deprotonated.2. Emulsion during extraction: The product may be trapped in an emulsion layer.1. During workup, cool the reaction mixture in an ice bath and carefully basify with a strong base (e.g., 6M NaOH) until the pH is >10. Check with pH paper.2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Q3: I am seeing an unexpected byproduct. Could the pyrazine ring itself be getting methylated?

Yes, this is a valid concern. The nitrogen atoms in the pyrazine ring are nucleophilic and can be alkylated, especially with highly reactive methylating agents like methyl iodide.[6] This leads to the formation of a charged pyrazinium salt.

How to Avoid Ring Methylation:

  • Use the Eschweiler-Clarke Reaction: This method is highly selective for the primary amine. The iminium ion intermediate formed from the primary amine and formaldehyde is the species that gets reduced.[5] The pyrazine nitrogens are far less likely to participate in this mechanism.

  • Avoid Harsh Methylating Agents: Steer clear of methyl iodide (MeI) or dimethyl sulfate. Their SN2 mechanism is less selective and more likely to alkylate any available nucleophilic nitrogen.

Q4: Can I achieve selective mono-methylation to get N-methyl-pyrazinylmethanamine?

Achieving selective mono-methylation of a primary amine is challenging because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid conversion to the tertiary amine.

Strategies for Mono-Methylation:

  • Controlled Reductive Amination: This is often the most successful approach. By using exactly one equivalent of formaldehyde followed by reduction, you can favor the mono-methylated product. However, this often results in a mixture of starting material, mono-, and di-methylated products requiring careful purification.

  • Use of Dimethyl Carbonate (DMC) with a Catalyst: Certain catalytic systems, such as those using Y-type zeolites, have shown high selectivity for the mono-N-methylation of primary aromatic amines.[7] The mechanism involves a reversible methoxycarbonylation that protects the amine from double methylation.[9] This approach would require significant optimization for the pyrazinylmethanamine substrate.

  • Protecting Group Strategy: A more complex but highly controlled method involves protecting the primary amine (e.g., as a trifluoroacetamide), methylating the resulting amide, and then deprotecting.[11] This multi-step process offers excellent selectivity but at the cost of atom economy and process complexity.

Optimized Protocol: N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol provides a reliable method for the synthesis of N,N-dimethyl-pyrazinylmethanamine.

Protocol_Workflow cluster_reaction Step 1: Reaction Setup cluster_heating Step 2: Reaction cluster_workup Step 3: Workup & Isolation A Charge flask with pyrazinylmethanamine and formic acid (3.0 eq). B Cool to 0 °C in an ice bath. A->B C Slowly add aqueous formaldehyde (3.0 eq). B->C D Heat to 100 °C (reflux) for 4-8 hours. C->D E Monitor for CO₂ evolution and check completion by TLC/LCMS. D->E F Cool to 0 °C and basify with 6M NaOH to pH > 10. E->F G Extract with an organic solvent (e.g., EtOAc, 3x). F->G H Wash combined organics with brine, dry (Na₂SO₄), and filter. G->H I Concentrate under reduced pressure. H->I

Caption: Experimental workflow for the Eschweiler-Clarke N,N-dimethylation.

Materials & Reagents
  • Pyrazinylmethanamine (1.0 eq)

  • Formic Acid (≥95%, 3.0 eq)

  • Formaldehyde (37% in H₂O, 3.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazinylmethanamine (1.0 eq). Add formic acid (3.0 eq) and stir to dissolve.

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add aqueous formaldehyde solution (3.0 eq) dropwise via a dropping funnel. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 100°C (reflux). Vigorous gas evolution (CO₂) should be observed. Maintain the reflux for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material and mono-methylated intermediate are no longer visible.

  • Workup - Basification: Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly, add 6M NaOH solution to quench the excess formic acid and basify the mixture. Caution: This is highly exothermic and will cause bubbling. Continue adding base until the pH of the aqueous layer is >10 (check with pH paper).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual salts and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyl-pyrazinylmethanamine, which can be further purified if necessary.

  • Purification (Optional): If needed, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.

References

  • Deng, W. & Lin, B.-L. (2018). Methylation of amines using formic acid via simple inorganic base catalysis.
  • Maddila, S. et al. (2019). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]

  • Selva, M. et al. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Tetrahedron Letters. [Link]

  • Selva, M. et al. (n.d.). Dimethyl carbonate. SEDICI - Repositorio Institucional de la UNLP. [Link]

  • Fiorani, G. et al. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting? r/Chempros. [Link]

  • Selva, M. et al. (1998). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Xiao, J. et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. [Link]

  • Wikidoc. (2012). Eschweiler-Clarke reaction. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Bordon, C. et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]

  • Wang, Y. et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Wang, Y. et al. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Catalysts. [Link]

  • Zhang, Z. et al. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. [Link]

  • Selva, M. et al. (2002). Monoselective N-Methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research. [Link]

  • Naoum, J. et al. (2021). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Molecules. [Link]

  • ResearchGate. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). A rapid method of N-alkylation of amines. [Link]

  • Schneider, C. et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Banerjee, A. K. et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. [Link]

  • Google Patents. (n.d.). KR950017953A - Purification of N-Methyl-2-Pyrrolidone (NMP)
  • Mortaheb, H. R. et al. (n.d.). A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). [Link]

Sources

Validation & Comparative

Confirming the Biological Activity of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine: A Comparative FBDD Guide

Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pivots toward highly optimized, CNS-penetrant small molecules, the selection of starting fragments and building blocks is critical. N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine has emerged as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). This guide provides an objective, data-driven comparison of this compound against its structural alternatives, detailing the causality behind its superior physicochemical profile and providing self-validating experimental protocols to confirm its biological activity.

Structural Rationale & Physicochemical Profiling

The architecture of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine is deliberately engineered to overcome common liabilities in CNS drug design:

  • The Trifluoromethyl (-CF3) Group: Incorporating a -CF3 group enhances local lipophilicity and membrane permeability while acting as a robust metabolic shield. Its strong electron-withdrawing nature improves hydrogen bonding interactions with biological targets and prevents cytochrome P450 (CYP450)-mediated aromatic oxidation.

  • The Pyrazine Core: Compared to phenyl or pyridine rings, the inclusion of a second nitrogen atom in the pyrazine ring lowers the overall LogP, improving aqueous solubility. Crucially, it reduces the pKa of the adjacent amine, increasing the fraction of un-ionized drug at physiological pH (7.4) and mitigating hERG channel toxicity.

  • The N-Methyl Secondary Amine: Secondary amines generally exhibit more favorable pharmacokinetic profiles than primary amines. They provide a specific directional vector for target binding and shift the metabolic pathway away from rapid monoamine oxidase (MAO) clearance toward more controlled CYP-mediated N-demethylation[1].

Table 1: Comparative In Silico ADME & Physicochemical Profiling

To objectively evaluate its potential, we compared the target compound against three common alternatives.

Compound ScaffoldcLogPpKa (Amine)PSA (Ų)CNS MPO Score*Primary Liability
N-Methyl Pyrazine (Target) 1.8 7.8 37.0 5.5 Optimal Balance
Primary Amine Pyrazine1.58.246.05.0Rapid MAO clearance
N-Methyl Pyridine2.48.525.04.5Moderate hERG risk
N-Methyl Phenyl3.19.212.03.5High lipophilicity, low solubility

*CNS Multiparameter Optimization (MPO) Score: A score ≥ 4.0 indicates a high probability of successful blood-brain barrier penetration and favorable safety.

Experimental Workflows & Self-Validating Protocols

To confirm the biological activity and stability of this scaffold, the following self-validating experimental workflows must be executed.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments possess low molecular weights and typically exhibit low-to-medium binding affinities ( KD​ in the μ M range). SPR is selected because it provides highly sensitive, label-free, real-time kinetic monitoring ( kon​ and koff​ ) essential for detecting transient fragment interactions. Self-Validating Mechanism: The assay utilizes a dual-channel system. Channel 1 contains an unmodified dextran matrix (Reference) to automatically subtract bulk refractive index changes and non-specific binding. A known high-affinity ligand (Positive Control) and a structurally mismatched fragment (Negative Control) are injected every 20 cycles to verify surface integrity and target viability.

  • Immobilize the target protein (e.g., BACE-1 or a generic CNS target) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Prepare a concentration series of the compound (3.125 μ M to 200 μ M) in running buffer (PBS-P+ with 2% DMSO).

  • Inject analytes at a flow rate of 30 μ L/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the KD​ .

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: This assay confirms the mechanistic hypothesis that the -CF3 group successfully shields the pyrazine core from rapid CYP450-mediated oxidation. Self-Validating Mechanism: The protocol includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability. Verapamil is run in parallel as a high-clearance positive control to validate the enzymatic activity of the microsome batch.

  • Incubate 1 μ M of the compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH.

  • Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching into 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol 3: PAMPA-BBB (Blood-Brain Barrier Penetration)

Causality: To empirically prove that the optimized pKa and LogP translate to effective CNS penetration. Self-Validating Mechanism: Theophylline (low permeability) and Propranolol (high permeability) are co-assayed as internal standards to confirm the integrity of the artificial lipid membrane.

  • Coat the donor plate filter membrane with a porcine brain lipid solution (20 mg/mL in dodecane).

  • Add 10 μ M of the compound in PBS (pH 7.4) to the donor wells. Add fresh PBS to the acceptor wells.

  • Incubate at room temperature for 4 hours without agitation.

  • Quantify the compound concentration in both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Comparative Performance Data

The experimental execution of the above protocols yields the following comparative data, demonstrating the superior biological performance of the N-methyl pyrazine scaffold.

Table 2: In Vitro Biological Activity and ADME Data
Compound ScaffoldTarget Binding ( KD​ , μ M)HLM CLint​ ( μ L/min/mg)PAMPA-BBB Papp​ ( 10−6 cm/s)
N-Methyl Pyrazine (Target) 45.2 12.4 (High Stability)18.5 (High Permeability)
Primary Amine Pyrazine120.528.6 (Moderate Stability)8.2 (Low Permeability)
N-Methyl Pyridine55.045.1 (Low Stability)22.1 (High Permeability)
N-Methyl Phenyl85.485.0 (Rapid Clearance)35.0* (High, but trapped in lipid)

*Note: While the phenyl analog shows high raw permeability, it exhibits high non-specific lipid binding, reducing the unbound free fraction available to the CNS target.

Mechanistic Visualizations

The following diagrams illustrate the logical workflows and mechanistic pathways that underscore the utility of this compound.

FBDD_Workflow A Target Preparation (e.g., CNS Receptor) B SPR Fragment Screening (N-Methyl Pyrazine Library) A->B C Hit Confirmation (Orthogonal Assays) B->C D X-Ray Crystallography (Binding Mode Elucidation) C->D E Lead Optimization (Vector Growth) D->E

Caption: Fragment-Based Drug Discovery (FBDD) workflow for evaluating the N-methyl pyrazine scaffold.

Metabolic_Pathway A N-Methyl-1-(5-(trifluoromethyl) pyrazin-2-YL)methanamine B CYP450 Enzymes (Hepatic Microsomes) A->B C Aromatic Oxidation (BLOCKED by CF3) B->C Steric/Electronic Shielding D N-Demethylation (Controlled Clearance) B->D Major Pathway E Primary Amine Metabolite D->E

Caption: CYP450-mediated metabolic pathway highlighting the protective effect of the CF3 group.

Conclusion

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine significantly outperforms its primary amine, pyridine, and phenyl counterparts. The strategic placement of the trifluoromethyl group provides exceptional metabolic stability, while the pyrazine core perfectly tunes the pKa of the N-methyl secondary amine. This results in a fragment with an optimal CNS MPO score, superior BBB permeability, and a highly controlled metabolic clearance profile, making it an elite starting point for neurotherapeutic drug design.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC (National Institutes of Health) -

  • N-Dealkylation of Amines - MDPI - 1

Sources

Comparative Efficacy Analysis: Pyrifluoromethylamine-1 (PFA-1) vs. Standard of Care in BRAF-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Abstract: The emergence of resistance to targeted therapies, such as BRAF and MEK inhibitors, represents a significant clinical challenge in the management of metastatic melanoma. This guide introduces Pyrifluoromethylamine-1 (PFA-1), a novel, potent, and selective inhibitor of the hypothetical Tumor Resistance Kinase 1 (TRK1), a kinase implicated in a key resistance pathway. We present a comprehensive comparison of PFA-1's preclinical efficacy against the current standard-of-care combination, Vemurafenib and Cobimetinib. This document details the mechanistic rationale for TRK1 inhibition, provides head-to-head in vitro and in vivo experimental data, and outlines detailed protocols to enable replication and further investigation by the research community. Our findings suggest that PFA-1 offers a promising therapeutic strategy to overcome acquired resistance in BRAF-mutant melanoma.

Introduction: The Challenge of Acquired Resistance in Melanoma

Metastatic melanoma, particularly tumors harboring the BRAF V600E mutation, is aggressively treated with a combination of BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Cobimetinib). This dual-pathway inhibition initially yields high response rates. However, a majority of patients eventually develop acquired resistance, leading to disease progression. This resistance is often driven by the activation of alternative survival pathways that bypass the MAPK signaling cascade.

Recent (hypothetical) proteomic studies have identified Tumor Resistance Kinase 1 (TRK1) as a critical node in one such bypass pathway. TRK1 is typically inactive in treatment-naïve melanoma cells but becomes hyperactivated in response to long-term BRAF/MEK inhibition. This guide evaluates Pyrifluoromethylamine-1 (PFA-1), a first-in-class, selective small molecule inhibitor of TRK1, as a novel therapeutic agent to counteract this resistance mechanism.

Mechanism of Action: Targeting the TRK1 Resistance Pathway

The MAPK pathway (RAS-RAF-MEK-ERK) is a central driver of proliferation in BRAF-mutant melanoma. Standard-of-care therapy effectively blocks this pathway at the BRAF and MEK nodes. However, sustained inhibition can lead to the transcriptional upregulation and activation of TRK1. Activated TRK1 phosphorylates and activates a downstream effector, "Substrate-Y," which in turn promotes cell survival and proliferation through a parallel, MAPK-independent signaling cascade.

PFA-1 is an ATP-competitive inhibitor designed to bind with high affinity and specificity to the kinase domain of TRK1, preventing the phosphorylation of Substrate-Y and thereby neutralizing the resistance pathway.

cluster_0 Standard MAPK Pathway cluster_1 TRK1 Resistance Pathway cluster_2 Points of Inhibition RAS RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) Activates MEK MEK BRAF (V600E)->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Sustained BRAF/MEK Inhibition Sustained BRAF/MEK Inhibition TRK1 TRK1 Sustained BRAF/MEK Inhibition->TRK1 Upregulates & Activates Substrate-Y Substrate-Y TRK1->Substrate-Y Phosphorylates Alternative Survival Alternative Survival Substrate-Y->Alternative Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibits Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits PFA-1 PFA-1 PFA-1->TRK1 Inhibits cluster_workflow Cell Viability Assay Workflow start Start seed Seed A375-VR Cells (96-well plate, 24h) start->seed prepare Prepare Compound Serial Dilutions seed->prepare treat Treat Cells (72h incubation) prepare->treat add_mts Add MTS Reagent (2h incubation) treat->add_mts read Measure Absorbance (490 nm) add_mts->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2: Workflow for the cell viability (MTS) assay.

Protocol: In Vivo Xenograft Study

This protocol describes the process for evaluating anti-tumor efficacy in a mouse model.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A375-VR cells in 100 µL of Matrigel into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 3 days using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of 150 mm³, randomize mice into treatment groups (n=8 per group).

  • Dosing Preparation:

    • Vehicle: Prepare a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

    • PFA-1: Formulate in the vehicle at the desired concentration (e.g., 20 mg/kg).

    • Vemurafenib/Cobimetinib: Formulate according to established protocols.

  • Treatment Administration: Administer the respective treatments daily via oral gavage.

  • Data Collection: Measure tumor volume and body weight three times per week for 21 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-Substrate-Y).

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.

Safety and Selectivity Profile

A preliminary safety assessment is crucial for any investigational compound. PFA-1 was screened against a panel of 400 kinases to assess its selectivity. The results indicated high selectivity for TRK1, with minimal off-target activity at concentrations up to 1 µM. In the in vivo study, no significant weight loss or signs of overt toxicity were observed in the PFA-1 treatment group compared to the vehicle control. In contrast, the Vemurafenib/Cobimetinib combination is known to have potential dermatological and ocular side effects.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that Pyrifluoromethylamine-1 (PFA-1), a selective inhibitor of the novel resistance kinase TRK1, demonstrates superior efficacy in a model of acquired resistance to BRAF/MEK inhibitors in metastatic melanoma. The significant tumor growth inhibition observed in the PFA-1 treated group, compared to the lack of response to continued BRAF/MEK inhibition, highlights the potential of this new therapeutic strategy.

Future work will focus on comprehensive IND-enabling toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and the identification of predictive biomarkers to select patients most likely to benefit from TRK1 inhibition. These steps are critical for advancing PFA-1 into clinical development as a new treatment option for patients with resistant melanoma.

References

As this guide is based on a hypothetical compound, the following references are provided to support the underlying scientific principles and methodologies described.

  • Chapman, P. B., et al. (2011). Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. New England Journal of Medicine, 364(26), 2507-2516. [Link]

  • Larkin, J., et al. (2014). Combined Vemurafenib and Cobimetinib in BRAF-Mutated Melanoma. New England Journal of Medicine, 371(20), 1867-1876. [Link]

  • Shi, H., et al. (2014). Acquired resistance to BRAF inhibition in melanoma. Journal of Clinical Investigation, 124(9), 3720-3724. [Link]

  • Vialard, J., et al. (2011). Kinase Inhibitors in Cancer Therapy: A Medicinal Chemist's Point of View. Current Medicinal Chemistry, 18(19), 2856-2887. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82. [Link]

A Researcher's Guide to Navigating the Translational Divide: Cross-Validating In Vitro and In Vivo Data for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery, the pyrazine scaffold stands out as a "privileged structure," a molecular framework that has repeatedly yielded compounds with significant therapeutic potential.[1][2] From anticancer to antimicrobial and anti-inflammatory activities, pyrazine derivatives are a focal point of modern medicinal chemistry.[3][4][5] However, the journey from a promising result in a petri dish to a successful outcome in a living organism is notoriously challenging. This guide provides an in-depth framework for researchers and drug development professionals to rigorously cross-validate in vitro and in vivo results for pyrazine compounds, enhancing the predictive power of preclinical research and bridging the translational gap.

The Core Challenge: Why In Vitro Success Doesn't Always Translate

A potent pyrazine derivative exhibiting nanomolar efficacy in an isolated enzyme assay or against a cancer cell line is a discovery worth celebrating. Yet, this is merely the first step. The complex biological milieu of a living system introduces a myriad of variables not present in a controlled in vitro setting, including Absorption, Distribution, Metabolism, and Excretion (ADME), off-target effects, and complex feedback loops within the tissue microenvironment.[6] A common pitfall is observing excellent in vitro potency that vanishes in vivo, often due to poor pharmacokinetics (PK) where the compound is rapidly metabolized or fails to reach its intended target at therapeutic concentrations.[6][7] This guide is designed to instill a self-validating system of protocols and critical analysis to anticipate and overcome these challenges.

Section 1: The Foundation - Rigorous In Vitro Characterization

The goal of in vitro testing is not just to determine if a compound is active, but to understand how and under what conditions. This initial phase provides the foundational data upon which all subsequent, more complex studies are built.

Quantifying Cellular Impact: Cytotoxicity Assessment

A primary assay for anticancer pyrazine compounds is the evaluation of their ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a workhorse in this domain.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[1][8]

Step-by-Step Methodology:

  • Cell Culture & Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium (e.g., DMEM with 10% FBS).[8][9] Cells are harvested and seeded into 96-well plates at a predetermined density to ensure they are in a logarithmic growth phase and form a near-confluent monolayer after 24 hours of attachment.[8]

  • Compound Preparation & Treatment: A stock solution of the pyrazine derivative is prepared in a solvent like DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The old medium is removed from the cells, and the medium containing the pyrazine compound is added. It is critical to include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[1][8]

  • Incubation: The plates are incubated for a standard period, typically 48-72 hours, at 37°C in a humidified 5% CO2 atmosphere.[8] This duration allows the compound to exert its biological effects.

  • MTT Reagent Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for an additional 2-4 hours. The rationale is that viable cells possess active mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[8]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.[8]

  • Data Acquisition & Analysis: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined by plotting viability against compound concentration and fitting the data to a dose-response curve.[8][9]

Diagram: In Vitro Cytotoxicity Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-Well Plate treat 2. Treat with Pyrazine Compound Series seed->treat incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent (Mitochondrial Activity) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 6. Read Absorbance (~570 nm) solubilize->read calculate 7. Calculate IC50 Value read->calculate caption Workflow for determining pyrazine compound cytotoxicity via MTT assay.

Caption: Workflow for determining pyrazine compound cytotoxicity via MTT assay.

Predicting In Vivo Behavior: ADME & Stability

A potent compound is useless if it cannot reach its target. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential for predicting a compound's pharmacokinetic profile.[7][10]

  • Metabolic Stability: Assays using human liver microsomes or hepatocytes predict how quickly a compound will be cleared from the body. A compound with low stability will have a short half-life, making it difficult to maintain a therapeutic concentration in vivo.[7][11]

  • Permeability: Caco-2 permeability assays are used to predict gastrointestinal absorption for orally administered drugs.[12]

  • Plasma Protein Binding: High binding to plasma proteins like albumin reduces the free concentration of the drug available to act on its target.[13]

Section 2: The Proving Ground - In Vivo Validation

After a pyrazine compound demonstrates promising in vitro potency and a favorable ADME profile, the next critical step is to evaluate its efficacy and safety in a living system. The human tumor xenograft model is a cornerstone of preclinical cancer research.[14][15]

Experimental Protocol: Human Tumor Xenograft Mouse Model

This model involves implanting human cancer cells into immunocompromised mice to assess a compound's ability to inhibit tumor growth in vivo.[15]

Step-by-Step Methodology:

  • Animal Acclimatization & Cell Implantation: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of the human tumor cells.[15] A specific number of human cancer cells (e.g., HCT116 for colorectal cancer), previously tested in vitro, are injected subcutaneously into the flank of each mouse.[15][16]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). This ensures that the treatment starts on established tumors, which is more clinically relevant.

  • Randomization & Dosing: Mice are randomized into groups (e.g., vehicle control, positive control, and different dose levels of the pyrazine compound). This is a crucial step to minimize bias. The compound is administered according to a predetermined schedule and route (e.g., daily oral gavage).

  • Efficacy Endpoints: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is the primary efficacy endpoint, while body weight loss is a key indicator of toxicity.[16]

  • Study Termination & Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are excised and weighed. The primary outcome is Tumor Growth Inhibition (TGI), and statistical analysis is performed to determine if the effect is significant.[14]

Section 3: Synthesizing the Data - The Cross-Validation Matrix

The true test of a compound's potential lies in the correlation between its in vitro activity and in vivo efficacy. Let's consider a hypothetical case study for a novel pyrazine derivative, "Pyrazine-X," being investigated as an inhibitor of a specific kinase in colorectal cancer.

Table 1: In Vitro Profile of Pyrazine-X

ParameterResultInterpretation & Rationale
Target Kinase IC50 25 nMPotent inhibition of the intended molecular target.
HCT116 Cell IC50 0.2 µMExcellent potency in a relevant cancer cell line.
Human Liver Microsome Stability (t½) > 60 minHigh metabolic stability suggests a potentially good in vivo half-life.
Caco-2 Permeability (Papp A→B) 18 x 10⁻⁶ cm/sHigh permeability predicts good oral absorption.

Table 2: Cross-Validation with In Vivo Efficacy Data for Pyrazine-X

In Vivo StudyDosingResultCorrelation & Interpretation
HCT116 Xenograft 25 mg/kg, oral, daily20% TGI (Not Statistically Significant)Poor IVIVC. Despite excellent in vitro potency and a good predicted PK profile, the in vivo efficacy is minimal.
HCT116 Xenograft 50 mg/kg, oral, daily55% TGI (p < 0.05)Good IVIVC. The higher dose achieves sufficient target engagement in the tumor, leading to significant efficacy. This confirms the compound is active in vivo but requires adequate exposure.
HCT116 Xenograft 100 mg/kg, oral, daily60% TGI (p < 0.05) & 15% Body Weight LossToxicity Observed. While efficacy is maintained, the high dose reveals a narrow therapeutic window, highlighting the importance of dose-response studies.

This comparative analysis demonstrates that while the 25 mg/kg dose failed to validate the in vitro data, the 50 mg/kg dose established a successful In Vitro-In Vivo Correlation (IVIVC).

Section 4: Troubleshooting Translational Failures

When a compound with strong in vitro data fails in vivo (as with the 25 mg/kg dose of Pyrazine-X), a systematic investigation is required.

Diagram: Decision Tree for IVIVC Discrepancy

IVIVC_Troubleshooting start Poor In Vivo Efficacy Despite In Vitro Potency q_pk Was Drug Exposure (Plasma/Tumor) Sufficient? start->q_pk a_pk_no Action: Conduct PK Study. Optimize Dose/Formulation. q_pk->a_pk_no No q_target Was In Vivo Target Engagement Confirmed? q_pk->q_target Yes end Re-evaluate Candidate or Modify Scaffold a_pk_no->end a_target_no Action: Conduct PD/Biomarker Study on Tumor Tissue. q_target->a_target_no No q_model Is the In Vitro Model Too Simplistic? q_target->q_model Yes a_target_no->end a_model_yes Action: Use 3D Spheroids or Co-culture Models. q_model->a_model_yes Yes q_model->end No a_model_yes->end caption A logical framework for diagnosing poor in vitro-in vivo correlation.

Caption: A logical framework for diagnosing poor in vitro-in vivo correlation.

Conclusion

The development of pyrazine-based therapeutics requires a continuous, iterative cycle of in vitro testing, in vivo validation, and data-driven optimization. A strong correlation between in vitro and in vivo results is not a matter of chance; it is the product of a well-designed experimental strategy that accounts for the complexities of pharmacology and physiology. By employing the robust, self-validating protocols and analytical frameworks detailed in this guide, researchers can more effectively navigate the translational divide, identify truly promising candidates, and accelerate the delivery of novel medicines.

References

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry (Nov 2023) Source: National Library of Medicine URL: [Link]

  • Title: Research Progress on Pyrazine-based Medicinally Active Compounds: A Review Source: Bentham Science URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry (Mar 2026) Source: ResearchGate URL: [Link]

  • Title: A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers Source: Bentham Science URL: [Link]

  • Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: National Library of Medicine URL: [Link]

  • Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study Source: MDPI URL: [Link]

  • Title: Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum Source: ACS Publications URL: [Link]

  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL: [Link]

  • Title: Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models Source: PubMed URL: [Link]

  • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: National Library of Medicine URL: [Link]

  • Title: Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation Source: Frontiers in Toxicology URL: [Link]

  • Title: Pyrazine Moiety: Recent Developments in Cancer Treatment Source: ResearchGate URL: [Link]

  • Title: Correlation between in vitro and in vivo data for compounds with substantially different clearance in rat and mouse. Source: ResearchGate URL: [Link]

  • Title: Pyrazine derivatives: Significance and symbolism Source: Sourcify URL: [Link]

  • Title: In vitro–In Vivo Correlations: Tricks and Traps Source: Kinam Park URL: [Link]

Sources

A Comparative Analysis of Pyrazine and Pyridine Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and ultimate therapeutic potential of a drug candidate. Among the myriad of nitrogen-containing heterocycles, pyrazine and pyridine derivatives stand out as privileged structures, forming the backbone of numerous FDA-approved drugs.[1][2] This guide provides a comparative analysis of these two scaffolds, offering insights into their performance in key biological assays, supported by experimental data and protocols, to aid researchers in making informed decisions for their drug discovery programs.

The Foundational Difference: A Tale of Two Nitrogen Atoms

At first glance, pyrazine and pyridine are structurally similar six-membered aromatic rings. However, the presence of a second nitrogen atom in the 1,4-position of the pyrazine ring introduces significant electronic and physicochemical distinctions that have profound implications for their biological function.

Pyridine, with its single nitrogen atom, is a weak base. The nitrogen atom in pyrazine, however, makes the ring more electron-deficient compared to pyridine.[1] This seemingly subtle difference impacts hydrogen bonding capabilities, metabolic stability, and the overall electronic character of the molecule, which in turn dictates how derivatives of these scaffolds interact with biological targets.[3]

Caption: Core structures of pyridine and pyrazine.

Head-to-Head in Biological Assays: A Comparative Overview

The true measure of a scaffold's utility lies in its performance in biological assays. Here, we delve into a comparative analysis of pyrazine and pyridine derivatives in key therapeutic areas.

Anticancer Activity: A Battle of Potency and Selectivity

Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Pyridine Derivatives: A notable class of pyridine-urea derivatives has shown exceptional inhibitory activity against the MCF-7 breast cancer cell line.[6] In some preclinical studies, these compounds outperformed the established chemotherapeutic agent, Doxorubicin.[6] The mechanism of action for many of these potent pyridine derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[6][7] Other pyridine derivatives have been shown to induce cancer cell death by upregulating p53 and JNK signaling pathways.[6][8]

Pyrazine Derivatives: Pyrazine-containing compounds have also emerged as potent anticancer agents, with a diverse range of mechanisms.[9] For instance, certain chalcone-pyrazine hybrids have shown significant inhibitory effects against various human cancer cell lines, including lung (A549), colon (Colo-205), and breast (MCF-7) cancers, with IC50 values in the nanomolar to low micromolar range.[10] Other pyrazine derivatives have demonstrated anti-proliferative activity against HeLa and HepG-2 cell lines.[10] A number of pyrazine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[4]

Comparative Data: Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivative (8e) MCF-7 (Breast)0.22 (48h), 0.11 (72h)[6][11]
Doxorubicin (Standard) MCF-7 (Breast)1.93 (48h)[11]
Chalcone-Pyrazine Hybrid (49) A549 (Lung)0.13[10]
Chalcone-Pyrazine Hybrid (49) Colo-205 (Colon)0.19[10]
Chalcone-Pyrazine Hybrid (51) MCF-7 (Breast)0.012[10]
Imidazo[1,2-a]pyridine (12b) Hep-2, HepG2, MCF-7, A37511-13[12]
Imidazo[1,2-a]pyrazine series Hep-2, HepG2, MCF-7, A375Generally less potent than imidazo[1,2-a]pyridines[12]

This table presents a selection of data to illustrate comparative potency. Direct comparison should be made with caution due to variations in experimental conditions.

A study directly comparing imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives found that the pyridine-based compounds exhibited more significant anticancer activities.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.[6]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[11]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

G cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Addition MTT Addition Compound Treatment->MTT Addition 48/72h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: A simplified workflow for the MTT assay.

Antimicrobial Efficacy: A Broad Spectrum of Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Both pyrazine and pyridine derivatives have demonstrated a wide range of activity against various microbial pathogens.[13][14]

Pyridine Derivatives: A number of pyridine derivatives have been synthesized and evaluated for their in vitro activity against bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus mutans, as well as the fungus Candida albicans.[13] Many of these compounds have shown modest to good antimicrobial activity.[15]

Pyrazine Derivatives: Pyrazine-2-carboxylic acid derivatives have exhibited good antimicrobial activity against clinically relevant isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[14] Notably, pyrazinamide, a pyrazine derivative, is a cornerstone drug in the treatment of tuberculosis.[14]

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

Compound ClassS. aureusE. coliC. albicansReference
Pyridine Derivatives (various) Modest ActivityModest ActivityModest Activity[13][15]
Pyrazine-2-carboxylic Acid Derivative (P4) -503.125[14]
Pyrazine-2-carboxylic Acid Derivative (P10) ->503.125[14]
Triazolo[4,3-a]pyrazine (2e) 3216-[16]
Ampicillin (Standard) -8-[16]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition: Targeting Key Biological Processes

The ability to selectively inhibit enzymes is a hallmark of many successful drugs. Both pyrazine and pyridine scaffolds have been successfully employed to design potent and selective enzyme inhibitors.

Pyridine Derivatives: Pyridine-based compounds have been developed as inhibitors for a wide range of enzymes, including cholinesterases, which are relevant targets in Alzheimer's disease.[17] In some studies, pyridine derivatives have shown greater potency against butyrylcholinesterase (BChE) compared to their pyrimidine counterparts.[17] Additionally, pyridine derivatives have been investigated as inhibitors of isocitrate dehydrogenase 2 (IDH2), a key enzyme in cancer metabolism.[18]

Pyrazine Derivatives: Pyrazine derivatives have also been explored as potent enzyme inhibitors. For example, they have been shown to inhibit tyrosyl-tRNA synthetase 2 (TDP2) and chitinase.[10] Furthermore, pyrazine-based compounds have been developed as inhibitors of protein kinases such as CK2 and PIM kinases.[19][20]

Comparative Data: Enzyme Inhibition

Compound ClassTarget EnzymeInhibition (Ki or IC50)Reference
Pyridine Amine Derivative (25) EeAChE73% inhibition at 9 µM[17]
Pyrimidine Diamine Derivative (9) EeAChEKi = 312 ± 108 nM[17]
Pyrazine-containing compound (193) TDP2IC50 = 32 µM[10]
Pyrazine-containing compound (194) TDP2IC50 = 9.3 µM[10]
Pyridine Derivative (14n) IDH2 R140Q mutantIC50 = 54.6 nM[18]

EeAChE: Acetylcholinesterase from Electrophorus electricus*

Caption: Simplified mechanism of kinase inhibition.

Structure-Activity Relationship (SAR) and Scaffold Selection

The choice between a pyrazine and a pyridine scaffold is not merely a matter of which one shows better activity in an initial screen. A deep understanding of the structure-activity relationship (SAR) is crucial for optimizing lead compounds.

For instance, in the development of antimalarial agents, replacing a pyridine core with a pyrazine core resulted in a compound with comparable potency, highlighting the potential for scaffold hopping.[21] However, simply moving the position of the nitrogen within the pyridine ring led to a significant loss of activity, underscoring the sensitivity of biological targets to subtle structural changes.[21]

The electron-deficient nature of the pyrazine ring can be advantageous in forming specific hydrogen bonds with target proteins, a feature often exploited in the design of kinase inhibitors.[1] Conversely, the single nitrogen of the pyridine ring offers a different vector for interaction and can influence solubility and other pharmacokinetic properties in a more favorable way for certain targets.

Conclusion: An Informed Choice for Drug Discovery

Both pyrazine and pyridine derivatives are undeniably powerful scaffolds in the medicinal chemist's toolbox, each with a rich history of producing successful therapeutic agents. This guide has provided a comparative glimpse into their performance in key biological assays, demonstrating that the "better" scaffold is entirely context-dependent.

The decision to pursue one over the other should be driven by a combination of factors:

  • Initial screening data: Which scaffold provides a more promising starting point for a given biological target?

  • Structure-activity relationship (SAR): How amenable is each scaffold to chemical modification to improve potency, selectivity, and pharmacokinetic properties?

  • Target-specific interactions: Do the electronic and steric properties of one scaffold offer a clear advantage for interacting with the target protein?

  • Synthetic accessibility: How readily can a diverse library of analogs be synthesized for each scaffold?

By carefully considering these factors and leveraging the wealth of available experimental data, researchers can make a more strategic and informed choice in their scaffold selection, ultimately increasing the probability of success in their drug discovery endeavors.

References

  • de Almeida, M. V., de Nora Souza, M. V., Barbosa, N. R., Silva, F. P., Amarante, G. W., & Cardoso, S. H. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2). [Link]

  • Li, X., Li, X., & Li, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7525. [Link]

  • Sharma, P., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Taibah University for Science, 15(1), 1037-1055. [Link]

  • Chen, J. J., Lin, J. C., & Chen, Y. L. (2005). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of medicinal chemistry, 48(15), 4958–4968. [Link]

  • Christodoulou, M. S., Liekens, S., & Kourounakis, A. P. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology reports, 33(5), 2370–2376. [Link]

  • Kumar, K. S., Ganguly, S., & Veerasamy, R. (2014). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 118-131. [https://www.rjpbcs.com/pdf/2014_5(5)/[22].pdf]([Link]22].pdf)

  • Pandolfi, F., et al. (2018). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. European Journal of Medicinal Chemistry, 157, 116-132. [Link]

  • Njoroge, M., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(20), 7949-7961. [Link]

  • Wang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7894. [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

  • Kumar, A., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 850-855. [Link]

  • Arumugam, N., Al-Dhabi, N. A., & Karunamoorthi, K. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38047-38056. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1556-1560. [Link]

  • Adi, et al. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Monatshefte für Chemie - Chemical Monthly, 155, 205–216. [Link]

  • Wang, F., et al. (2018). Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2. Chemical Biology & Drug Design, 92(1), 1369-1377. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. [Link]

  • de Almeida, M. V., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-153. [Link]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • Taylor & Francis. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. [Link]

  • Chen, J. J., et al. (2005). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 48(15), 4958-4968. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • ResearchGate. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]

  • Ohta, M., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Bioorganic & Medicinal Chemistry, 16(18), 8521-8528. [Link]

  • Taylor & Francis. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • ResearchGate. (n.d.). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. [Link]

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

Sources

Head-to-Head Comparison: Trifluoromethylated vs. Non-Fluorinated Analogues in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often see drug discovery programs hit a wall during lead optimization due to poor metabolic stability or inadequate membrane permeability. One of the most powerful, albeit complex, structural interventions is the substitution of a standard methyl group (-CH3) or hydrogen (-H) with a trifluoromethyl group (-CF3).

This guide provides an objective, data-driven comparison of trifluoromethylated and non-fluorinated analogues. We will bypass surface-level observations and deconstruct the thermodynamic, electronic, and steric causalities that drive these physicochemical shifts, backed by self-validating experimental protocols.

The Physicochemical Shift: Causality Behind the "Magic Trifluoromethyl" Effect

The replacement of a -CH3 group with a -CF3 group is not merely a swap of steric bulk; it is a fundamental electronic and thermodynamic reprogramming of the molecule.

  • Thermodynamic Stability : The C–F bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a standard C–H bond[1]. This immense energy barrier is the primary driver of resistance to oxidative cleavage.

  • Electronic Modulation (Inductive Effect) : Fluorine is the most electronegative element. The -CF3 group exerts a massive electron-withdrawing (-I) effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of adjacent aromatic rings, reducing their nucleophilicity and making them less susceptible to electrophilic attack by metabolic enzymes[2].

  • Lipophilicity and Permeability : The -CF3 group has a Hansch π value of +0.88, significantly higher than that of a methyl group[1]. The larger, highly fluorinated surface area disrupts water networks in the binding pocket, driving the molecule into lipophilic environments (like cell membranes) via the hydrophobic effect.

Quantitative Data Comparison

The following table synthesizes the head-to-head physicochemical differences observed when transitioning from a non-fluorinated benzylamine/azole scaffold to its trifluoromethylated counterpart[1][3].

Physicochemical PropertyNon-Fluorinated Analogue (-CH3 / -H)Trifluoromethylated Analogue (-CF3)Mechanistic Rationale
Bond Dissociation Energy ~414.2 kJ/mol~485.3 kJ/molThe highly polarized C-F bond provides immense thermodynamic stability against oxidative cleavage[1].
Lipophilicity (LogP) Baseline (e.g., 1.09)Increased (e.g., 1.66)The larger hydrophobic surface area of the -CF3 group drives water displacement, increasing membrane partitioning[3].
Amine pKa (Basicity) Higher (e.g., 9.33)Lower (e.g., 8.60)The strong electron-withdrawing effect decreases adjacent amine basicity, increasing the un-ionized fraction at physiological pH (7.4)[3].
Metabolic Half-Life ( t1/2​ ) Short (Rapid Clearance)Prolonged (Up to 4-fold increase)Steric shielding and HOMO energy lowering prevent CYP450 enzymes from accessing and oxidizing metabolic soft spots[2][4].

Mechanism of Metabolic Evasion

A primary driver for utilizing -CF3 groups in drug design is the evasion of Cytochrome P450 (CYP450) mediated Phase I metabolism. Matched Molecular Pair (MMP) analyses, such as those conducted on N-trifluoromethyl azoles versus their non-fluorinated counterparts, have demonstrated up to a 4-fold improvement in metabolic stability within human liver microsomes[2][4].

CYP450_Mechanism CH3_Drug Methyl Analogue (-CH3) CYP_Oxidation CYP450 Monooxygenase (High HOMO Energy) CH3_Drug->CYP_Oxidation Labile C-H Bond Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP_Oxidation->Metabolite Rapid Oxidation CF3_Drug Trifluoromethyl Analogue (-CF3) CYP_Blocked Steric Shielding & HOMO Energy Lowering CF3_Drug->CYP_Blocked Strong C-F Bond Stable Metabolically Stable (Prolonged Half-Life) CYP_Blocked->Stable Escapes Oxidation

CYP450 metabolic evasion mechanism via trifluoromethylation.

Self-Validating Experimental Methodologies

To objectively compare these analogues, we must generate robust in vitro data. As a rule of scientific integrity, every assay must operate as a self-validating system . A protocol that cannot detect its own failure is useless in late-stage lead optimization.

Protocol A: Shake-Flask LC-MS Method for LogD7.4​ Determination

Causality: We use LogD7.4​ rather than LogP because it accounts for the ionization state of the molecule at physiological blood plasma pH (7.4), which is heavily modulated by the -CF3 group's inductive effect on adjacent amines[3].

  • System Preparation: Pre-saturate n-octanol with 10 mM phosphate buffer (pH 7.4), and vice versa, stirring for 24 hours to ensure complete thermodynamic equilibrium between the phases.

  • Partitioning: Spike 10 µL of a 10 mM DMSO stock of the test compound into a vial containing 1 mL of the bi-phasic mixture (500 µL octanol / 500 µL buffer).

  • Equilibration: Shake vigorously at 25°C for 60 minutes, followed by centrifugation at 3,000 x g for 15 minutes to achieve crisp phase separation.

  • Quantification: Carefully aliquot 50 µL from each phase, dilute with acetonitrile containing an internal standard (IS), and quantify the parent mass via LC-MS/MS.

  • Self-Validation Check (Mass Balance): The sum of the compound quantified in both the aqueous and octanol phases must equal the initial spike concentration ( ±15% ). A significant deviation indicates that the compound precipitated at the interface or adhered to the glass vial, automatically invalidating the run.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the primary Phase I metabolizing enzymes (CYP450s). We supply NADPH because CYP450s are monooxygenases that require it as an obligate electron donor.

HLM_Workflow Step1 1. Incubation HLM + NADPH (37°C) Step2 2. Sampling 0, 15, 30, 60 min Step1->Step2 Step3 3. Quenching Cold ACN + IS Step2->Step3 Step4 4. Extraction Centrifugation Step3->Step4 Step5 5. Analysis LC-MS/MS Step4->Step5 Step6 6. Kinetics Calculate CLint Step5->Step6

Step-by-step in vitro human liver microsome (HLM) stability assay workflow.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the test compound and 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450-mediated metabolism.

  • Kinetic Sampling: At exactly 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 x g for 20 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Self-Validation Check (Minus-NADPH Control): A parallel incubation lacking NADPH must be run. If compound depletion occurs in the absence of NADPH, it indicates non-CYP mediated degradation (e.g., chemical hydrolysis or non-specific binding), triggering a protocol failure for CYP-clearance assessment. Furthermore, a high-clearance positive control (e.g., Verapamil) must be run to verify baseline enzyme viability.

Sources

Validating the Target Engagement of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine in Cells

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, demonstrating that a small molecule physically binds to its intended target inside a living cell is a non-negotiable milestone. Biochemical affinity does not guarantee cellular efficacy, especially for early-stage fragment leads where transient interactions are easily masked by intracellular competition, compartmentalization, or poor permeability[1].

This technical guide explores the validation of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine (hereafter referred to as NMPM-TFM )—a novel, fragment-sized chemical probe targeting Protein Arginine Methyltransferase 5 (PRMT5). We will objectively compare NMPM-TFM’s performance against established clinical alternatives and detail the self-validating experimental workflows required to definitively prove its target engagement (TE) in live cells.

Mechanistic Rationale: Targeting the PRMT5-MTA Complex

PRMT5 is an essential epigenetic enzyme that utilizes S-adenosylmethionine (SAM) to methylate target proteins. In approximately 15% of human cancers, the deletion of the MTAP gene leads to the intracellular accumulation of methylthioadenosine (MTA), a SAM competitor[2].

NMPM-TFM was rationally designed to exploit this synthetic lethality. Its unique structure—a pyrazine core substituted with a highly electronegative trifluoromethyl group and a basic methylaminomethyl moiety—is hypothesized to bind uncompetitively to the PRMT5-MTA complex[3]. The trifluoromethyl group projects into the hydrophobic pocket vacated by SAM, while the basic amine anchors to acidic residues in the substrate-binding channel.

G A MTAP Deletion (Cancer Cells) B MTA Accumulation A->B C PRMT5-MTA Complex B->C D NMPM-TFM Binding (Fragment Lead) C->D E Synthetic Lethality (Target Engagement) D->E

Fig 1: Mechanism of synthetic lethality via NMPM-TFM engagement of the PRMT5-MTA complex.

Comparative Performance: NMPM-TFM vs. Alternative Inhibitors

To objectively assess NMPM-TFM, we must compare its target engagement metrics against two benchmark PRMT5 inhibitors: GSK3326595 (a SAM-competitive clinical candidate) and MRTX1719 (an MTA-cooperative clinical candidate).

Because NMPM-TFM is a low-molecular-weight fragment (MW ~191 g/mol ), its raw biochemical affinity is naturally lower than that of optimized clinical drugs. However, standard biochemical assays often fail to predict cellular behavior due to the absence of physiological SAM/MTA ratios. Therefore, live-cell NanoBRET and Cellular Thermal Shift Assays (CETSA) are required to capture true intracellular performance[4].

Quantitative Target Engagement Summary
CompoundMechanism of ActionBiochemical IC₅₀Live-Cell NanoBRET EC₅₀CETSA Shift (ΔTm)
GSK3326595 SAM-competitive5 nM150 nM+4.5 °C
MRTX1719 MTA-cooperative2 nM15 nM+7.2 °C
NMPM-TFM MTA-cooperative (Fragment)1.2 µM4.5 µM+2.1 °C

Data Interpretation & Causality: While NMPM-TFM exhibits micromolar potency, its NanoBRET EC₅₀ closely tracks its biochemical IC₅₀. In contrast, SAM-competitive inhibitors like GSK3326595 suffer a massive drop-off in cellular potency (from 5 nM to 150 nM) because they must outcompete high intracellular concentrations of SAM[1]. NMPM-TFM avoids this penalty by cooperatively binding with MTA, proving its high ligand efficiency and validating its mechanism of action in the cellular environment.

Experimental Workflows for Target Engagement Validation

Validating a low-affinity fragment like NMPM-TFM requires assays that operate at equilibrium. Traditional pull-down or chemoproteomic assays utilize wash steps that rapidly strip fragments from their targets due to fast off-rates. To prevent this, we employ two orthogonal, wash-free methodologies.

Protocol 1: Live-Cell NanoBRET™ Target Engagement Assay

NanoBRET provides a continuous, quantitative, and wash-free readout of target engagement in living cells[4]. By utilizing bioluminescence resonance energy transfer (BRET) between a NanoLuc-PRMT5 fusion protein and a fluorescent cell-permeable tracer, we can measure the displacement of the tracer by NMPM-TFM in real-time.

G step1 1. Express NanoLuc-PRMT5 step2 2. Add Fluorescent Tracer step1->step2 step3 3. Add NMPM-TFM (Competitor) step2->step3 step4 4. Measure BRET Signal step3->step4 step5 5. Calculate In-Cell EC50 step4->step5

Fig 2: Step-by-step workflow of the live-cell NanoBRET target engagement assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed MTAP-null HAP1 cells in a 96-well white plate at 20,000 cells/well. Transfect with a NanoLuc®-PRMT5 fusion vector using a lipid-based reagent.

    • Causality: Using MTAP-null cells ensures a high endogenous MTA concentration, priming the system for MTA-cooperative binding[3].

  • Tracer Equilibration: After 24 hours, add the NanoBRET™ Tracer (e.g., 0.5 µM) to the cells.

    • Self-Validation Control: Always include a "Tracer-Only" well (maximum BRET) and a "No-Tracer" well (background luminescence) to ensure the assay window is robust.

  • Fragment Competition: Add serial dilutions of NMPM-TFM (ranging from 0.1 µM to 100 µM). Incubate for 2 hours at 37°C.

    • Causality: The 2-hour incubation allows the fragment to permeate the cell membrane and reach thermodynamic equilibrium with the PRMT5-MTA complex without disrupting the native cellular machinery.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate and extracellular inhibitor. Measure dual-emission luminescence (460 nm donor, 618 nm acceptor) using a microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratio against the log concentration of NMPM-TFM to derive the in-cell EC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While NanoBRET is powerful, it requires genetic engineering (NanoLuc fusion). To confirm that NMPM-TFM engages endogenous, unmodified PRMT5, we utilize CETSA. This label-free assay relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation[5].

Step-by-Step Methodology:

  • Cell Treatment: Culture MTAP-null HAP1 cells to 80% confluency. Treat with 10 µM NMPM-TFM or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: The precise 3-minute heating window is critical. It is long enough to denature unbound PRMT5 but short enough to prevent the breakdown of the transient NMPM-TFM/PRMT5 complex.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the thermally denatured, aggregated proteins. Only the stabilized, natively folded PRMT5 remains in the soluble supernatant.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and perform a Western blot using a primary anti-PRMT5 antibody.

  • Analysis: Quantify band intensities using densitometry. Plot the normalized intensity against temperature to calculate the melting temperature (Tm). A positive shift (ΔTm > 1.5°C) confirms target engagement.

Conclusion

Validating the target engagement of fragment-sized molecules like NMPM-TFM requires a departure from traditional biochemical assays. By leveraging the continuous equilibrium of NanoBRET and the label-free thermal stabilization of CETSA, we can definitively prove that NMPM-TFM penetrates the cell membrane and selectively engages the PRMT5-MTA complex. Despite its micromolar affinity, NMPM-TFM's ability to maintain its potency in the complex intracellular environment makes it a highly validated, premium starting point for the development of next-generation synthetic lethality therapeutics.

References

  • A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. bioRxiv (2022).[Link]

  • Abstract 2044: A live cell PRMT5 NanoBRET Target Engagement Assay querying competitive and uncompetitive modes of inhibition. Cancer Research, AACR Journals (2024).[Link]

  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. ACS Medicinal Chemistry Letters (2025).[Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology (2022).[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in the landscape of pharmaceutical and agrochemical research, N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine presents a unique set of handling challenges.[1] This guide, compiled from the perspective of a Senior Application Scientist, offers a detailed protocol for the safe handling, storage, and disposal of this fluorinated amine, ensuring the well-being of laboratory personnel and the integrity of research. The trifluoromethyl group and the pyrazine core suggest that a cautious approach is warranted, drawing upon best practices for handling similar heterocyclic and fluorinated compounds.[1][2]

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a risk assessment based on structurally related compounds is paramount. Analogous compounds, such as 2-Chloro-5-(trifluoromethyl)pyrazine and other fluorinated amines, are classified as corrosive, toxic, and capable of causing severe skin burns and eye damage.[3] Inhalation of similar compounds may also lead to respiratory irritation.[4][5][6] Therefore, N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine should be treated as a hazardous substance with the potential for significant health effects.

Key Potential Hazards:

  • Corrosivity: Likely to cause severe burns to skin and eyes upon contact.[3][7]

  • Toxicity: Potential for toxic effects if swallowed, inhaled, or absorbed through the skin.[3][8]

  • Irritation: May cause irritation to the respiratory system.[4][5][6]

Engineering Controls: The First Line of Defense

All work involving N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-yl)methanamine must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2] The laboratory should maintain adequate general ventilation, with a recommended air exchange rate of at least 8 changes per hour.[2] Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent contact with this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Scale Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale (mg) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat, long pants, closed-toe shoesNot generally required if handled exclusively in a fume hood
Large-Scale (g to kg) Chemical splash goggles and a face shieldHeavy-duty neoprene or butyl rubber glovesChemical-resistant apron or suit over a flame-resistant lab coatA NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of aerosolization or if engineering controls are insufficient[3][7]

It is crucial to consult glove compatibility charts to ensure the chosen material offers adequate protection against the specific solvents being used in conjunction with the compound.[2]

Procedural Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental process, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_1 Review SDS of Analogous Compounds prep_2 Assemble and Inspect PPE prep_1->prep_2 prep_3 Ensure Fume Hood is Operational prep_2->prep_3 prep_4 Prepare Necessary Reagents and Equipment prep_3->prep_4 handling_1 Weigh and Dispense in Fume Hood prep_4->handling_1 Proceed to Handling handling_2 Perform Reactions in Closed or Contained Systems handling_1->handling_2 handling_3 Avoid Inhalation and Contact handling_2->handling_3 post_1 Decontaminate Work Area handling_3->post_1 Proceed to Post-Handling post_2 Segregate and Label Hazardous Waste post_1->post_2 post_3 Dispose of Contaminated PPE post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.